2,6-Difluoroanisole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1,3-difluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBWAHRFIPQEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371687 | |
| Record name | 2,6-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437-82-1 | |
| Record name | 1,3-Difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Difluoroanisole CAS number and properties
An In-depth Technical Guide to 2,6-Difluoroanisole
Introduction
This compound (CAS Number: 437-82-1) is a fluorinated aromatic ether that serves as a crucial intermediate and building block in various fields of chemical synthesis.[1][2] Its unique structure, featuring two fluorine atoms positioned ortho to the methoxy group, imparts distinct chemical properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of pharmaceutical compounds.[3] Consequently, this compound is a key component in the synthesis of novel drugs and agrochemicals.[1][2] It is also utilized in the formulation of advanced polymers and electronic materials, where its fluorinated nature contributes to improved thermal and chemical resistance.[1][2]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized below. These characteristics are fundamental for its handling, storage, and application in various synthetic procedures.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 437-82-1[1][2][4][5] |
| Molecular Formula | C₇H₆F₂O[1][4][5][6] |
| Molecular Weight | 144.12 g/mol [1][4][6] |
| InChI Key | IOBWAHRFIPQEQL-UHFFFAOYSA-N[5][6] |
| MDL Number | MFCD00142846[1][5] |
| PubChem ID | 2736897[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow clear liquid[1][2] |
| Purity | ≥ 97% (GC)[1][2] |
| Boiling Point | 50 °C at 25 mmHg[1][2] / 70-72 °C at 56 mmHg[5] |
| Density | 1.21 g/mL[1] / 1.221 g/mL[5] |
| Refractive Index | 1.4570 to 1.4620[5] |
| Flash Point | 61 °C[5][7] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1][5] |
Applications in Research and Development
The unique electronic properties conferred by the two ortho-fluorine atoms make this compound a versatile reagent in several high-value applications.
-
Pharmaceutical Development : It is a pivotal intermediate in the synthesis of fluorinated pharmaceuticals. The inclusion of fluorine atoms can enhance drug efficacy, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[1][3]
-
Agrochemical Formulations : In the agrochemical industry, this compound is used to produce advanced herbicides and pesticides. The fluorine atoms contribute to the stability and potency of the final active ingredients.[1]
-
Material Science : this compound is employed in creating specialty polymers and coatings with enhanced chemical resistance, thermal stability, and durability.[1][2] Its application extends to the development of high-performance electronic materials.[1][2]
-
Organic Synthesis : It serves as a fundamental building block for creating complex organic molecules where precise fluorination is required.[1]
Synthesis and Reactivity
While various synthetic routes exist for fluorinated aromatics, a common and effective method for preparing fluoroanisoles involves the diazotization of the corresponding fluoroaniline, followed by a substitution reaction.
Caption: Proposed synthesis of this compound from 2,6-Difluoroaniline.
The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to certain nucleophilic substitution reactions while deactivating it towards electrophilic substitution.
Experimental Protocols
Protocol: Synthesis of this compound via Diazotization of 2,6-Difluoroaniline
This protocol is based on a general procedure for the conversion of polyfluoroanilines to polyfluoroanisoles.[8]
Materials:
-
2,6-Difluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Methanol (CH₃OH), large excess
-
Copper powder (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization: In a flask cooled in an ice bath, dissolve 2,6-difluoroaniline in 50% sulfuric acid. Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Methoxylation: To the diazonium salt solution, add a large excess of methanol followed by a catalytic amount of copper powder.
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It can cause skin and eye irritation.[4] Appropriate safety precautions must be taken during its handling and storage.
Table 3: GHS Hazard Information
| Code | Hazard Statement |
| H226 | Flammable liquid and vapor[4] |
| H315 | Causes skin irritation[4] |
| H319 | Causes serious eye irritation[4] |
| H335 | May cause respiratory irritation[4] |
Handling Recommendations:
-
Handle in a well-ventilated area or under a fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | 437-82-1 [chemicalbook.com]
- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. nbinno.com [nbinno.com]
- 8. academic.oup.com [academic.oup.com]
In-Depth Technical Guide to 2,6-Difluoroanisole: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoroanisole is a fluorinated aromatic ether that serves as a crucial building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] The presence of two fluorine atoms at the ortho positions to the methoxy group significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for the introduction of the 2,6-difluorophenyl moiety. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in modern organic synthesis.
Physical Properties
This compound is a colorless to light yellow, transparent liquid at room temperature.[3][5] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₂O | [3] |
| Molecular Weight | 144.12 g/mol | [3] |
| Boiling Point | 70-72 °C | [5] |
| Flash Point | 61 °C | [5] |
| Density | 1.21 g/mL | [3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| CAS Number | 437-82-1 | [3] |
No specific melting point has been reported for this compound in the reviewed literature.
Solubility:
While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its structural analogue, 2,6-difluorotoluene, is known to be soluble in common organic solvents such as ethanol, ether, and chloroform. Given its chemical structure, this compound is expected to exhibit similar solubility behavior and be miscible with a wide range of common organic solvents. It is slightly soluble in water.[1]
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing fluorine atoms.
Aromatic Ring Reactivity: The two fluorine atoms significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to anisole. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine atoms, should a suitable leaving group be present.
Ortho-Lithiation: The methoxy group can act as a directed metalation group (DMG), facilitating the removal of a proton at the ortho position (C3) by strong bases like organolithium reagents. This ortho-lithiation provides a powerful method for the introduction of various electrophiles at a specific position on the aromatic ring.
Stability: this compound exhibits good thermal stability.[4] However, like many halogenated aromatic compounds, it may be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.
Spectroscopic Data:
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the methoxy protons and the aromatic protons. |
| ¹³C NMR | Resonances for the methoxy carbon and the aromatic carbons, with characteristic C-F coupling. |
| IR | Absorption bands typical for C-O-C stretching of the ether, C-F stretching, and aromatic C-H and C=C stretching. |
| Mass Spec. | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of this compound via Methylation of 2,6-Difluorophenol
A common and effective method for the preparation of this compound is the methylation of commercially available 2,6-difluorophenol.
Reaction Scheme:
References
2,6-Difluoroanisole molecular structure and weight
An In-depth Guide to the Molecular Structure and Weight of 2,6-Difluoroanisole
For professionals in research, scientific, and drug development fields, a precise understanding of the molecular characteristics of chemical compounds is paramount. This compound is a fluorinated aromatic ether that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure and weight are fundamental properties that dictate its reactivity, physical properties, and role in complex molecular architectures.
Molecular Identity and Formula
This compound is an aromatic compound characterized by an anisole core (a methoxy group, -OCH₃, attached to a benzene ring). The "2,6-difluoro" designation indicates the substitution of two fluorine atoms at the carbon atoms ortho to the methoxy group on the benzene ring.[2]
The molecular formula for this compound is C₇H₆F₂O .[1] This formula enumerates the constituent atoms: seven carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).
Methodology for Molecular Weight Calculation:
The molecular weight is determined by multiplying the number of atoms of each element by its standard atomic weight and summing the results.
-
Identify the molecular formula : As established, the formula is C₇H₆F₂O.
-
Obtain standard atomic weights for each element :
-
Calculate the total mass for each element in the molecule :
-
Carbon: 7 atoms × 12.011 g/mol = 84.077 g/mol
-
Hydrogen: 6 atoms × 1.008 g/mol = 6.048 g/mol
-
Fluorine: 2 atoms × 18.998 g/mol = 37.996 g/mol
-
Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol
-
-
Sum the masses :
-
84.077 + 6.048 + 37.996 + 15.999 = 144.120 g/mol
-
This calculated value aligns with the experimentally determined and published molecular weight of 144.12 g/mol .[1][11]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Data |
| Molecular Formula | C₇H₆F₂O[1] |
| Molecular Weight | 144.12 g/mol [1][11] |
| Atomic Composition | |
| Carbon (C) | 7 atoms |
| Hydrogen (H) | 6 atoms |
| Fluorine (F) | 2 atoms |
| Oxygen (O) | 1 atom |
| Atomic Weights | |
| Carbon (C) | 12.011 g/mol [4] |
| Hydrogen (H) | 1.008 g/mol [6] |
| Fluorine (F) | 18.998 g/mol [7] |
| Oxygen (O) | 15.999 g/mol [10] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, showing the connectivity of the atoms.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Atomic Data for Fluorine (F ) [physics.nist.gov]
- 8. #9 - Fluorine - F [hobart.k12.in.us]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Synthesis of 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,6-difluoroanisole, a key building block in the development of pharmaceuticals and advanced materials. This document details two principal synthesis routes, offering quantitative data in structured tables for clear comparison and providing detailed experimental protocols for key methodologies. Visual diagrams of the reaction pathways are included to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound is an important fluorinated aromatic compound utilized in organic synthesis. Its unique electronic properties and substitution pattern make it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on two robust and well-documented methods for its preparation: the direct methylation of 2,6-difluorophenol and a two-step synthesis commencing from 2,6-difluoroaniline.
Pathway 1: Methylation of 2,6-Difluorophenol (Williamson Ether Synthesis)
The most direct and common method for the synthesis of this compound is the Williamson ether synthesis, which involves the methylation of 2,6-difluorophenol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by deprotonating 2,6-difluorophenol with a suitable base, acts as a nucleophile and attacks a methylating agent.
Common methylating agents for this transformation include dimethyl sulfate and iodomethane. The choice of base and solvent is crucial for achieving high yields and purity. Anhydrous potassium carbonate is a frequently used base, and polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are typically employed to facilitate the reaction.
Spectroscopic Profile of 2,6-Difluoroanisole: A Technical Guide
Compound of Interest
-
Compound Name: 2,6-Difluoroanisole
-
Synonyms: 1,3-Difluoro-2-methoxybenzene
-
CAS Number: 437-82-1
-
Molecular Formula: C₇H₆F₂O
-
Molecular Weight: 144.12 g/mol
-
Structure:

Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a fluorinated aromatic ether valuable as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of two fluorine atoms flanking the methoxy group imparts unique electronic properties and conformational constraints, making detailed spectroscopic analysis crucial for its application in complex molecular design. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.
While a complete, publicly available, and verified experimental dataset for this compound is not readily accessible, this guide presents a combination of data from available sources and predicted values based on established spectroscopic principles. The experimental protocols provided are standardized methodologies suitable for the analysis of this compound.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.1 - 7.3 | m | Aromatic CH (H-4) |
| ~6.9 - 7.0 | t | Aromatic CH (H-3, H-5) |
| ~3.9 | s | Methoxy (OCH₃) |
| Solvent: CDCl₃, Frequency: 400 MHz. Predictions are based on the analysis of similar substituted aromatic compounds. |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 153.2 (dd, J=246.1, 8.1 Hz) | C-F (C-2, C-6) |
| 125.7 (t, J=10.9 Hz) | C-H (C-4) |
| 124.9 (t, J=17.5 Hz) | C-OCH₃ (C-1) |
| 112.0 (dd, J=20.0, 4.0 Hz) | C-H (C-3, C-5) |
| 62.1 | Methoxy (OCH₃) |
| Solvent: CDCl₃. Data sourced from SpectraBase. |
Table 3: IR Absorption Data for this compound (Predicted & Typical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Weak | Aromatic C-H Stretch |
| ~2960, 2840 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1620 - 1630 | Strong | C=C Aromatic Ring Stretch |
| ~1470 - 1490 | Strong | C=C Aromatic Ring Stretch |
| ~1250 - 1290 | Strong | Aryl-O Asymmetric Stretch |
| ~1010 - 1050 | Strong | Aryl-O Symmetric Stretch |
| ~1270 - 1300 | Strong | C-F Stretch |
| ~780 - 820 | Strong | C-H Out-of-Plane Bend |
| Sample Preparation: Neat liquid film. |
Table 4: Mass Spectrometry Data for this compound (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 144 | High | [M]⁺ (Molecular Ion) |
| 129 | High | [M-CH₃]⁺ |
| 115 | Moderate | [M-CHO]⁺ |
| 101 | Moderate | [M-CH₃-CO]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
| Ionization Method: Electron Impact (EI) at 70 eV. |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform (CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are mounted in a sample holder, and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty plates is recorded prior to the sample analysis for baseline correction.
Mass Spectrometry (MS)
-
Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI) ionization source. A small amount of the liquid sample is introduced into the high-vacuum source of the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically at 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion to generate the mass spectrum.
Logical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility and Stability of 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoroanisole (CAS No. 437-82-1) is a fluorinated aromatic ether that serves as a key building block in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms ortho to the methoxy group imparts unique electronic properties and conformational constraints, which can influence the biological activity, metabolic stability, and physicochemical properties of larger molecules derived from it. A thorough understanding of the solubility and stability of this compound is paramount for its effective use in chemical synthesis, process development, formulation, and for ensuring the quality and shelf-life of intermediates and final products.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability profiles, and a framework for the presentation and interpretation of the resulting data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different stress conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 437-82-1 | [1] |
| Molecular Formula | C₇H₆F₂O | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | ~1.21 g/mL | [1] |
| Boiling Point | 50 °C at 25 mmHg | [1] |
| Purity (typical) | ≥ 97% (by GC) | [1] |
Solubility Profile
Experimental Protocol for Solubility Determination
A robust and widely accepted method for determining the solubility of a liquid compound is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution.[2]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (≥97% purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Temperature-controlled orbital shaker
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS).
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of each selected solvent in sealed glass vials. The presence of a visible excess of the solute ensures that equilibrium saturation is achieved.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Record the mass of the transferred saturated solution.
-
Dilute the filtered sample to a concentration within the calibrated range of the analytical instrument using the same solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method. A suitable method for anisole derivatives might involve a C18 reverse-phase column for HPLC or a capillary column like SE-52 for GC.[3][4]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in each respective solvent.
-
-
Data Calculation and Presentation:
-
Calculate the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factor.
-
Express the solubility in various units such as g/L, mg/mL, or mole fraction. The results should be presented in a clear and organized table.
-
Data Presentation: Solubility
Quantitative solubility data should be summarized as shown in the hypothetical Table 2.
Table 2: Hypothetical Solubility of this compound at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Molar Solubility (mol/L) |
| Hexane | 1.9 | > 500 (Miscible) | > 3.47 |
| Dichloromethane | 9.1 | > 500 (Miscible) | > 3.47 |
| Ethyl Acetate | 6.0 | > 500 (Miscible) | > 3.47 |
| Acetone | 21 | > 500 (Miscible) | > 3.47 |
| Ethanol | 25 | > 500 (Miscible) | > 3.47 |
| Methanol | 33 | > 400 | > 2.78 |
| Water | 80 | < 0.1 | < 0.0007 |
Visualization: Solubility Determination Workflow
The workflow for the experimental determination of solubility can be visualized as follows:
Stability Profile
The fluorinated aromatic structure of this compound is expected to confer a higher degree of chemical and thermal stability compared to its non-fluorinated analog.[1] However, a comprehensive stability profile must be established through forced degradation (stress testing) studies. These studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Protocols for Stability (Forced Degradation) Studies
Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[5][6] A target degradation of 5-20% is generally considered optimal for these studies.[6]
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system for each stress condition.
-
Expose the solutions to the specified stress conditions for a defined period.
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize or quench the reaction if necessary.
-
Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify any major degradation products, often using LC-MS for structural elucidation.
4.1.1 Hydrolytic Stability
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.[7]
-
Acidic Conditions: Dilute the sample in 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80 °C).
-
Neutral Conditions: Dilute the sample in purified water. Incubate at an elevated temperature (e.g., 60-80 °C).
-
Basic Conditions: Dilute the sample in 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40-60 °C), as base hydrolysis can be more rapid.
4.1.2 Oxidative Stability
Objective: To assess the susceptibility of this compound to oxidation.[8]
-
Method: Dilute the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Conditions: Store the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and protect it from light. The reaction is often rapid and should be monitored closely.[6]
4.1.3 Thermal Stability
Objective: To evaluate the stability of this compound when exposed to high temperatures.[9]
-
Method for Solid/Neat Liquid: Place the neat compound in a vial and expose it to dry heat in a calibrated oven (e.g., 80 °C, 100 °C, or higher, depending on the boiling point).
-
Method for Solution: Prepare a solution in a stable, high-boiling point solvent and heat as described above.
-
Analysis: Thermogravimetric Analysis (TGA) can also be used to determine the onset temperature of decomposition.[10]
4.1.4 Photostability
Objective: To determine the light sensitivity of this compound according to ICH Q1B guidelines.[11][12][13]
-
Method: Expose the compound, both as a solid/neat liquid and in solution (in a photochemically inert solvent), to a controlled light source.
-
Light Source: Use a light source that produces a combination of visible and UV light, such as a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.
-
Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[13]
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls to separate thermal degradation from photolytic degradation.
Data Presentation: Stability
The results from forced degradation studies should be tabulated to show the extent of degradation under each condition.
Table 3: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | No. of Degradants >0.1% |
| Control (RT) | 48 | 99.8 | 0.2 | 0 |
| 0.1 M HCl (80°C) | 24 | 98.5 | 1.5 | 1 |
| Water (80°C) | 24 | 99.5 | 0.5 | 0 |
| 0.1 M NaOH (60°C) | 8 | 94.2 | 5.8 | 2 |
| 3% H₂O₂ (RT) | 8 | 89.7 | 10.3 | 3 |
| Dry Heat (100°C) | 48 | 99.1 | 0.9 | 1 |
| Photolytic (ICH Q1B) | - | 96.3 | 3.7 | 2 |
Visualization: Stability Testing Workflow
The logical flow for conducting a comprehensive stability assessment is depicted below.
Conclusion
This technical guide outlines the essential framework for characterizing the solubility and stability of this compound. While specific quantitative data is sparse in existing literature, the detailed protocols provided herein offer a clear path for researchers and drug development professionals to generate this critical information. The experimental workflows for solubility determination and forced degradation studies, combined with robust analytical techniques, will enable a comprehensive understanding of the compound's physicochemical behavior. This knowledge is indispensable for optimizing reaction conditions, designing stable formulations, and ensuring the quality and regulatory compliance of products derived from this versatile chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Determination of the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat-plasma using high-resolution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Anisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. mt.com [mt.com]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. jordilabs.com [jordilabs.com]
- 13. ikev.org [ikev.org]
A Technical Guide to the Commercial Availability and Use of 2,6-Difluoroanisole for Researchers and Drug Development Professionals
An in-depth analysis of the commercial landscape, supplier specifications, and key synthetic applications of 2,6-Difluoroanisole, a valuable building block in the pharmaceutical and agrochemical industries.
Introduction
This compound (CAS No. 437-82-1) is a fluorinated aromatic ether that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, with two fluorine atoms positioned ortho to the methoxy group, imparts distinct chemical properties that are highly advantageous in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a sought-after precursor for novel drug candidates and crop protection agents.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, a comparison of supplier specifications, and a detailed examination of its application in organic synthesis, with a focus on experimental protocols relevant to researchers and drug development professionals.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and development (R&D) and bulk commercial needs. The purity of commercially available this compound is typically high, often exceeding 97%, with some suppliers offering grades of 98% or higher.
Major Suppliers and Product Specifications
A survey of prominent chemical suppliers reveals the following landscape for the provision of this compound. The data presented below has been compiled from publicly available information and is intended as a guide for procurement and research planning.
| Supplier | CAS Number | Purity | Available Quantities | Physical Form |
| Chem-Impex | 437-82-1 | ≥ 97% (GC) | 1g, 5g, Bulk | Colorless to light yellow clear liquid |
| TCI America (via Fisher Scientific) | 437-82-1 | 98.0+% | 5g, 25g | Colorless to Brown clear liquid |
| Pharma Info Source | 437-82-1 | Varies by supplier | Varies by supplier | Not Specified |
| Manchester Organics | 437-82-1 | 98% | Inquire for details | Not Specified |
Table 1: Comparison of Commercial Suppliers and Specifications for this compound. This table summarizes key procurement information from a selection of chemical suppliers. Researchers are advised to contact suppliers directly for the most current pricing, availability, and detailed certificates of analysis.
Considerations for Pharmaceutical Grade and Bulk Quantities
For researchers and professionals in the pharmaceutical industry, sourcing high-purity, GMP-grade this compound may be a critical requirement. While many suppliers list the compound, those specializing in pharmaceutical intermediates are more likely to provide the necessary documentation and quality assurance for clinical and commercial development. For bulk quantities, direct engagement with manufacturers or specialized distributors is recommended to ensure a stable and scalable supply chain.
Synthetic Applications and Experimental Protocols
The synthetic utility of this compound is primarily centered around the strategic functionalization of the aromatic ring, which is activated by the methoxy group and influenced by the ortho-directing fluorine atoms. One of the most powerful methods for achieving regioselective functionalization is through directed ortho-lithiation.
Directed ortho-Lithiation of this compound
Directed ortho-metalation (DoM) is a powerful tool in organic synthesis that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalating group (DMG).[2][3][4] The methoxy group in this compound can act as a DMG, directing lithiation to the C3 position. This generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups.
Figure 1: General workflow for the directed ortho-lithiation of this compound.
Detailed Experimental Protocol for Directed ortho-Lithiation
The following is a representative experimental protocol for the directed ortho-lithiation of this compound and subsequent reaction with an electrophile. This protocol is based on established methodologies for the lithiation of substituted anisoles and should be adapted and optimized for specific electrophiles and reaction scales.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Electrophile of choice
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet
-
Syringes for transfer of anhydrous solvents and reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask is charged with this compound (1.0 equivalent) and anhydrous THF under an inert atmosphere of argon or nitrogen. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation.
-
Electrophilic Quench: The chosen electrophile (1.2 equivalents), dissolved in anhydrous THF if necessary, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for a further 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-substituted-2,6-difluoroanisole.
Safety Precautions:
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Application in the Synthesis of Bioactive Molecules
The functionalized this compound derivatives prepared via directed ortho-lithiation and other synthetic methods serve as key building blocks for a variety of bioactive molecules. The introduction of specific functional groups at the C3 position can be a critical step in the synthesis of drug candidates with improved pharmacological profiles.
Figure 2: A simplified workflow illustrating the role of this compound in a drug discovery program.
Conclusion
This compound is a commercially accessible and highly valuable building block for researchers, scientists, and drug development professionals. Its unique electronic and steric properties, coupled with the ability to undergo regioselective functionalization via methods such as directed ortho-lithiation, make it a powerful tool in the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its commercial landscape and a practical experimental protocol to facilitate its use in the laboratory. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase.
References
Safety and Handling Precautions for 2,6-Difluoroanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,6-Difluoroanisole (CAS No. 437-82-1). The following sections detail the physical and chemical properties, potential hazards, personal protective equipment, handling and storage protocols, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless to light yellow, transparent liquid.[1][2] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.[2][3] Below is a summary of its key physical and chemical data.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₂O | [2][4] |
| Molecular Weight | 144.12 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 70-72°C | [1] |
| 50°C / 25 mmHg | [2] | |
| Flash Point | 61°C | [1] |
| Density | 1.21 g/cm³ | [2] |
| Purity | ≥99.0% | [1] |
| ≥97% (GC) | [2] |
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[4] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Signal Word: Warning[4]
It is important to note that this product does not contain any known or suspected endocrine disruptors.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following is a general guide; however, a site-specific risk assessment should always be conducted before handling this chemical.
Experimental Protocol for PPE Selection and Use:
-
Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[4]
-
Hand Protection: Wear suitable protective gloves. The specific glove material should be selected based on a risk assessment of the task and breakthrough time of the glove material.
-
Skin and Body Protection: Long-sleeved clothing should be worn to prevent skin contact.[4] For larger scale operations or where splashing is likely, additional protective clothing may be necessary.
-
Respiratory Protection: If working in an area with inadequate ventilation or where there is a risk of inhaling vapors, a suitable respirator must be used.[4] A full-face respirator may be required if irritation or other symptoms are experienced.[5]
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and ensure the stability of the chemical.
Experimental Protocol for Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4] Use only non-sparking tools and take precautionary measures against static discharges.[4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[5]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[4] Avoid ingestion and inhalation.[4]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep away from heat, sparks, and flame.[4]
-
Store in a locked-up area.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove all contaminated clothing and wash it before reuse. | [4][5] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4][5] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [4][5] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize the hazard.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.[6] Remove all sources of ignition.[7]
-
Ventilate: Ensure adequate ventilation of the spill area.[8]
-
Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[7][9]
-
Cleanup:
-
Decontamination: Wash the spill area with a mild detergent solution and rinse thoroughly.[10]
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as outlined in Section 3.[7]
Disposal Considerations
This compound and its contaminated waste must be disposed of as hazardous waste.[11]
Experimental Protocol for Waste Disposal:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and chemically compatible waste container with a secure, tight-fitting lid.[11]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream.[11]
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[11]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11] Under no circumstances should this chemical be disposed of down the drain.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoroanisole is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms, present a distinct reactivity profile in electrophilic aromatic substitution (EAS) reactions. This technical guide provides a comprehensive overview of the core principles governing the EAS of this compound, including predicted regioselectivity, and offers detailed, albeit adapted, experimental protocols for key substitution reactions. Due to a notable scarcity of direct literature precedent for the electrophilic aromatic substitution of this compound, the experimental methodologies presented herein are based on established procedures for structurally related compounds.
Core Concepts: Regioselectivity in the Electrophilic Aromatic Substitution of this compound
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is primarily dictated by the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents.
-
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and a strong ortho, para-director. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the cationic intermediate (sigma complex) formed during electrophilic attack.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom and thus deactivates the aromatic ring towards electrophilic attack through a strong inductive effect. However, like other halogens, it possesses lone pairs of electrons that can be donated into the ring via resonance, making it an ortho, para-director.
In the case of this compound, the two fluorine atoms occupy the ortho positions relative to the methoxy group. The strong activating and para-directing effect of the methoxy group is expected to be the dominant influence on the regioselectivity of incoming electrophiles. The deactivating inductive effect of the fluorine atoms at the ortho positions will further disfavor substitution at these sites. Consequently, electrophilic attack is overwhelmingly predicted to occur at the C4 position, which is para to the methoxy group and meta to the two fluorine atoms.
Caption: Predicted reaction pathway for the electrophilic aromatic substitution of this compound.
Key Electrophilic Aromatic Substitution Reactions
This section details the predicted outcomes and adapted experimental protocols for the nitration, halogenation, and Friedel-Crafts acylation of this compound.
Nitration
The introduction of a nitro group onto the aromatic ring is a fundamental transformation in organic synthesis. For this compound, nitration is expected to yield predominantly 2,6-difluoro-4-nitroanisole.
Table 1: Predicted Reaction Parameters for the Nitration of this compound
| Parameter | Value/Condition | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Reaction is exothermic and should be controlled. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or GC for completion. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase. |
| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification | Recrystallization or Column Chromatography | To isolate the desired product. |
| Expected Outcome | ||
| Major Product | 2,6-Difluoro-4-nitroanisole | Based on directing group effects. |
Detailed Experimental Protocol (Adapted from the nitration of 2,6-difluorotoluene)
Disclaimer: This protocol has been adapted and has not been validated for this compound. Appropriate safety precautions and small-scale trials are strongly recommended.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.
-
Reaction: Once the nitrating mixture is prepared and cooled, add this compound (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.
-
Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
The Reactive Nature of the Methoxy Group in 2,6-Difluoroanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the methoxy group in 2,6-difluoroanisole, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The presence of two ortho-fluorine atoms significantly influences the electronic properties and reactivity of the methoxy group and the aromatic ring, leading to a unique chemical profile that can be strategically exploited in organic synthesis. This document details key reactions, including demethylation, electrophilic aromatic substitution, nucleophilic aromatic substitution, and ortho-lithiation, supported by experimental protocols and quantitative data.
Demethylation: Cleavage of the Methoxy Group
The cleavage of the methyl group from the ether linkage in this compound to yield 2,6-difluorophenol is a fundamental transformation. This reaction is typically achieved using strong Lewis acids or proton acids that can facilitate the removal of the methyl group.
Reaction Overview
Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, including this compound. The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. Other reagents such as hydrobromic acid (HBr), pyridine hydrochloride, and trimethylsilyl iodide (TMSI) can also be employed, often requiring harsher conditions.
Quantitative Data
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BBr₃ | Dichloromethane (DCM) | 0 to RT | Overnight | - | [General Protocol][1] |
| Trimethylchlorosilane, NaI | Acetonitrile | 100 | 5 | 50 | [General Protocol] |
Note: Specific yield for BBr₃ demethylation of this compound is not explicitly reported in the searched literature, but this method is generally high-yielding for analogous substrates.
Experimental Protocol: Demethylation using Boron Tribromide
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution in DCM (e.g., 1M)
-
Methanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice-water bath.
-
Add the BBr₃ solution (1.5-3 equivalents) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Slowly and carefully add methanol to quench the excess BBr₃ until gas evolution ceases.
-
Remove the solvent by rotary evaporation.
-
Add water and extract the product with an organic solvent such as diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2,6-difluorophenol.
-
Purify the crude product by recrystallization or column chromatography.
Electrophilic Aromatic Substitution (EAS)
The methoxy group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution reactions. However, the two ortho-fluorine atoms in this compound are deactivating and also ortho, para-directing. The interplay of these electronic effects dictates the regioselectivity of EAS on this substrate.
Regioselectivity
The powerful +M (mesomeric) effect of the methoxy group strongly activates the para position (C4). The -I (inductive) effect of the fluorine atoms deactivates the entire ring, but their +M effect directs towards their ortho and para positions. In this compound, the position para to the methoxy group (C4) is also meta to both fluorine atoms. The strong directing effect of the methoxy group is expected to overcome the deactivating nature of the fluorine atoms, leading to preferential substitution at the C4 position. Experimental evidence from analogous systems, such as the bromination of 2,6-difluoroaniline, shows exclusive substitution at the para position to the activating amino group.[2][3]
Quantitative Data for Analogous Systems
| Substrate | Reaction | Reagents | Solvent | Product | Yield (%) | Reference |
| 2,6-Difluoroaniline | Bromination | Bromine | Acetic Acid | 4-Bromo-2,6-difluoroaniline | 92 | [3] |
| 2,6-Difluorotoluene | Nitration | HNO₃, H₂SO₄ | - | 2,6-Difluoro-3-nitrotoluene | Moderate to Good | [4] |
Note: Specific quantitative data for EAS on this compound was not found in the searched literature. The data presented is for structurally similar compounds to infer reactivity.
Postulated Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated H₂SO₄.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated HNO₃ (1.1 equivalents) dropwise to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add this compound (1.0 equivalent) dropwise to the stirred mixture, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-2,6-difluoroanisole.
-
Purify the crude product by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNA)
The two electron-withdrawing fluorine atoms activate the aromatic ring of this compound towards nucleophilic aromatic substitution. In such reactions, a fluorine atom is the most probable leaving group. The role of the methoxy group in this context is primarily electronic, influencing the reactivity of the ring.
Reactivity and Regioselectivity
The methoxy group, being electron-donating by resonance, would generally be expected to decrease the ring's susceptibility to nucleophilic attack compared to a non-methoxylated difluorobenzene. However, the strong activation by the two fluorine atoms still allows for SNA reactions to occur. Nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms (C2 and C6). It is unlikely that the methoxy group itself would be displaced under typical SNA conditions, as the fluoride ion is a much better leaving group in this context.
No specific examples of nucleophilic aromatic substitution on this compound were found in the provided search results. The discussion above is based on general principles of SNA on polyfluorinated aromatic compounds.
Ortho-Lithiation/Metalation
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, where a directing group, such as a methoxy group, directs deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position.
Expected Reactivity of this compound
In this compound, the positions ortho to the methoxy directing group are occupied by fluorine atoms. Therefore, direct ortho-lithiation is not possible. Lithiation, if it occurs, would have to take place at the C3 or C5 positions (meta to the methoxy group). The acidity of these protons is influenced by the inductive effects of the adjacent fluorine and methoxy groups. It is plausible that deprotonation could occur at these positions, particularly with a strong base like n-butyllithium in the presence of a coordinating agent like TMEDA. However, without experimental evidence, this remains speculative.
No specific examples of the lithiation of this compound were found in the provided search results. The discussion is based on the general principles of directed metalation and the known reactivity of similar substrates.
Conclusion
The reactivity of the methoxy group in this compound is multifaceted. It can be readily cleaved to form the corresponding phenol, a valuable synthetic intermediate. In electrophilic aromatic substitution, the methoxy group is a strong para-director, guiding incoming electrophiles to the C4 position, despite the deactivating presence of the two ortho-fluorine atoms. While the fluorine atoms activate the ring for nucleophilic aromatic substitution, the methoxy group itself is not expected to be a leaving group under typical SNA conditions. The potential for lithiation at the C3/C5 positions presents an interesting avenue for further functionalization, although this has not been explicitly documented in the available literature. Further experimental investigation into the electrophilic substitution and metalation reactions of this compound would be highly valuable to the scientific community.
References
Methodological & Application
Application Notes and Protocols for 2,6-Difluoroanisole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoroanisole is a versatile fluorinated aromatic compound that serves as a key building block in the synthesis of complex pharmaceutical intermediates.[1] The presence of two fluorine atoms ortho to the methoxy group significantly influences the electronic properties of the aromatic ring, making it a valuable precursor for the introduction of the 2,6-difluorophenyl moiety into drug candidates. This structural motif is found in a number of biologically active molecules, including potent kinase inhibitors and inverse agonists of nuclear receptors. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1]
This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, with a focus on its conversion to a key boronic acid intermediate and its potential application in the synthesis of Retinoic Acid-Related Orphan Receptor gamma t (RORγt) inverse agonists.
Key Synthetic Application: Ortho-Lithiation and Borylation
A primary application of this compound in pharmaceutical synthesis is its regioselective functionalization via directed ortho-lithiation. The methoxy group acts as a powerful directing group, facilitating the deprotonation at the adjacent C3 position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a variety of functional groups.
One of the most synthetically useful transformations is the reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup, to yield 2,6-difluoro-3-methoxyphenylboronic acid. This boronic acid is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in drug discovery.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-methoxyphenylboronic acid
This protocol is adapted from established methods for the ortho-lithiation of substituted anisoles.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet.
-
Initial Solution: Under an inert atmosphere, add this compound (1.0 equivalent) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium solution, add trimethyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.
-
Warming and Quenching: After the addition of trimethyl borate, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and extract the aqueous layer with two more portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-difluoro-3-methoxyphenylboronic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure boronic acid.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 144.12 | 1.0 |
| n-Butyllithium | 64.06 | 1.1 |
| Trimethyl borate | 103.91 | 1.2 |
| 2,6-Difluoro-3-methoxyphenylboronic acid | 187.94 | (Theoretical) 1.0 |
Typical yields for this type of reaction range from 60-80%, depending on the scale and purity of reagents.
Application in the Synthesis of RORγt Inverse Agonists
The 2,6-difluorophenyl moiety is a key structural feature in a number of potent and selective inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][2][3][4][5] As such, RORγt is a high-priority therapeutic target for the treatment of autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
The 2,6-difluoro-3-methoxyphenylboronic acid synthesized from this compound can be a crucial intermediate in the synthesis of these RORγt inverse agonists through Suzuki-Miyaura coupling reactions to construct the core scaffold of the drug molecule.
Logical Workflow for the Synthesis of a RORγt Inverse Agonist Intermediate
RORγt Signaling Pathway and Inhibition
RORγt, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits co-activators to initiate the transcription of pro-inflammatory cytokines, primarily IL-17A and IL-17F. This process is central to the function of Th17 cells in mediating inflammatory responses. RORγt inverse agonists function by binding to the ligand-binding domain of RORγt, which displaces co-activators and recruits co-repressors, thereby inhibiting the transcriptional activity of RORγt and suppressing the production of IL-17.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its ability to undergo regioselective ortho-lithiation provides a reliable route to key intermediates such as 2,6-difluoro-3-methoxyphenylboronic acid. This intermediate is instrumental in the construction of complex molecules, including a promising class of RORγt inverse agonists for the treatment of inflammatory and autoimmune diseases. The protocols and workflows presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Difluoroanisole: A Key Building Block for Advanced Agrochemicals
For Immediate Release
Shanghai, China – December 27, 2025 – 2,6-Difluoroanisole is a versatile fluorinated aromatic compound that serves as a crucial starting material in the synthesis of high-value agrochemicals. Its primary role in this sector is as a precursor to 2,6-difluorophenol, a key intermediate for a range of modern pesticides. The presence of the two fluorine atoms in the ortho positions of the aromatic ring imparts enhanced metabolic stability and increased biological efficacy to the final agrochemical products.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of the advanced fungicide, Penflufen. The protocols cover the transformation of this compound to the essential 2,6-difluorophenol intermediate and its subsequent elaboration into the final active ingredient.
Application Notes
This compound is primarily utilized in a two-step process for the synthesis of agrochemicals containing a 2,6-difluorophenoxy moiety. The first step involves the demethylation of this compound to yield 2,6-difluorophenol. This intermediate is then typically subjected to etherification or other modifications to introduce the desired pharmacophore.
One of the notable agrochemicals derived from this pathway is Penflufen , a broad-spectrum pyrazole-carboxamide fungicide. Penflufen is highly effective against a variety of fungal pathogens in crops such as potatoes, cereals, and oilseeds. Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, classifying it as an SDHI fungicide (FRAC Group 7).[1][2]
The incorporation of the 2,6-difluorophenoxy group is critical for the biological activity of Penflufen. The fluorine atoms enhance the binding affinity of the molecule to the target enzyme and increase its stability against metabolic degradation in both the target pathogen and the host crop.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorophenol from this compound
This protocol details the demethylation of this compound to produce 2,6-difluorophenol, a key intermediate for Penflufen synthesis.[3][4]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Trimethylchlorosilane (TMSCl)
-
Acetonitrile (ACN), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add sodium iodide (1.5 eq).
-
Slowly add trimethylchlorosilane (1.5 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,6-difluorophenol.
-
The crude product can be further purified by distillation or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | High |
| Purity (after purification) | >98% |
Protocol 2: Synthesis of Penflufen (Conceptual Pathway)
The commercial synthesis of Penflufen is a multi-step process.[2] A plausible synthetic route starting from a derivative of 2,6-difluorophenol involves the following key transformations. This conceptual pathway illustrates the incorporation of the 2,6-difluorophenoxy moiety.
Step 2a: Synthesis of a 2-(2,6-difluorophenoxy)alkyl derivative (Illustrative)
This step involves the Williamson ether synthesis between 2,6-difluorophenol and a suitable alkyl halide.
Materials:
-
2,6-Difluorophenol (from Protocol 1)
-
Alkyl halide (e.g., a bromo- or chloro-substituted alkane)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Dissolve 2,6-difluorophenol (1.0 eq) in DMF in a reaction vessel.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Heat the mixture to 60-80 °C and add the alkyl halide (1.1 eq) dropwise.
-
Maintain the reaction at this temperature and monitor its progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude 2-(2,6-difluorophenoxy)alkyl derivative, which can be purified by chromatography.
Step 2b: Elaboration to Penflufen
The 2-(2,6-difluorophenoxy)alkyl derivative would then undergo a series of reactions, including the formation of a pyrazole ring and subsequent amide coupling with a substituted aniline, to yield Penflufen. The exact, detailed industrial synthesis protocols are proprietary. However, the general approach for pyrazole-carboxamide synthesis is well-documented in patent literature.
Agrochemical Profile: Penflufen
| Property | Description |
| Chemical Name | N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide |
| CAS Number | 494793-67-8 |
| Fungicide Class | Pyrazole-carboxamide |
| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) |
| FRAC Group | 7 |
| Target Pathogens | Rhizoctonia spp., Ustilago spp., and other seed- and soil-borne fungi.[1] |
Quantitative Biological Activity Data:
The biological activity of Penflufen is well-documented, with significant differences observed between its enantiomers.
| Organism | Endpoint | S-(+)-penflufen | R-(-)-penflufen | Racemic-penflufen |
| Danio rerio (Zebrafish) | Acute Toxicity (96h LC₅₀) | - | - | 45 ppb[1] |
| Rhizoctonia solani | Fungicidal Activity (EC₅₀) | Highly Active | Less Active | - |
Note: The S-(+)-enantiomer of penflufen has been shown to be significantly more toxic to the target phytopathogen Rhizoctonia solani (up to 148 times more) and non-target organisms like Danio rerio (54 times more) compared to the R-(-)-enantiomer.[5]
Visualizations
Caption: Synthetic route from this compound to Penflufen.
Caption: Penflufen's mode of action via inhibition of Complex II.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Difluoroanisole in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoroanisole is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of advanced materials. Its unique structure, featuring two fluorine atoms ortho to the methoxy group, imparts desirable properties to polymers and other materials, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. These attributes make it a valuable precursor for high-performance polymers, coatings, and electronic materials. This document provides detailed application notes and protocols for the use of this compound in materials science, focusing on the synthesis of poly(arylene ether)s and poly(arylene sulfide)s.
Key Applications in Materials Science
This compound is primarily utilized as an intermediate in the synthesis of more complex monomers, which are then polymerized. The presence of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in the formation of high-performance polymers.
Synthesis of High-Performance Polymers
This compound is a precursor for monomers used in the synthesis of poly(arylene ether)s and poly(arylene sulfide)s. These polymers are known for their exceptional thermal and chemical stability. The general approach involves the conversion of this compound to a more reactive intermediate, such as 2,6-difluorophenyllithium, which can then be used in polymerization reactions.
Properties of Polymers Derived from this compound Precursors:
| Property | Poly(arylene ether)s | Poly(arylene sulfide)s |
| Thermal Stability | High, with decomposition temperatures often exceeding 400°C. | Excellent, with decomposition temperatures typically above 450°C. |
| Chemical Resistance | Resistant to a wide range of solvents, acids, and bases. | Highly resistant to a broad spectrum of chemicals. |
| Mechanical Properties | Good tensile strength and modulus. | High strength and stiffness. |
| Electronic Properties | Low dielectric constant, suitable for electronic applications. | Can be tailored for various electronic applications. |
Experimental Protocols
Protocol 1: Synthesis of a Poly(arylene ether) Precursor from this compound
This protocol describes the in-situ generation of 2,6-difluorophenyllithium and its subsequent reaction to form a key monomer for poly(arylene ether) synthesis.
Materials:
-
This compound (C₇H₆F₂O)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
2-Sulfobenzoic acid cyclic anhydride
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Addition: Under an inert atmosphere, dissolve this compound in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a stoichiometric amount of n-butyllithium solution to the cooled this compound solution via syringe. The reaction is typically rapid. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of 2,6-difluorophenyllithium.
-
Monomer Synthesis: In a separate flask, prepare a solution of 2-sulfobenzoic acid cyclic anhydride in anhydrous THF. Slowly add this solution to the cold 2,6-difluorophenyllithium solution.
-
Reaction and Workup: Allow the reaction to proceed at low temperature for several hours before gradually warming to room temperature. The resulting lithium salt of 2,6-difluoro-2'-sulfobenzophenone can be isolated by crystallization.
Protocol 2: Polycondensation to Form a Poly(arylene ether)
This protocol outlines the polymerization of the synthesized monomer to a sulfonated poly(arylene ether), a material with potential applications in fuel cell membranes.
Materials:
-
Lithium salt of 2,6-difluoro-2'-sulfobenzophenone (synthesized in Protocol 1)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Standard polymerization glassware with a Dean-Stark trap
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, Bisphenol A, and potassium carbonate.
-
Solvent Addition: Add DMAc and toluene to the flask.
-
Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water with toluene. This step is crucial for achieving high molecular weight polymer.
-
Polymerization: After the removal of water, increase the temperature to allow for the polymerization reaction to proceed. The reaction is typically carried out at elevated temperatures (e.g., 160-180 °C) for several hours.
-
Polymer Isolation: After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol. The polymer is then filtered, washed, and dried.
Visualizations
Caption: Workflow for the synthesis of a sulfonated poly(arylene ether) from this compound.
Logical Relationships in Polymer Synthesis
The synthesis of high-performance polymers from this compound relies on a series of logically connected steps. The initial activation of the molecule is crucial for its subsequent reactivity in polymerization.
Caption: Logical progression from this compound to a high-performance polymer with enhanced properties.
Conclusion
This compound is a key starting material for the synthesis of advanced polymers with superior thermal and chemical properties. The protocols and logical workflows provided herein offer a foundational understanding for researchers and scientists in materials science to explore the potential of this versatile fluorinated compound in creating novel high-performance materials for a variety of demanding applications. Further research can focus on diversifying the comonomers and polymerization techniques to tailor the final properties of the materials for specific end-uses.
Application Notes and Protocols: Directed Ortho-Metalation of 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the directed ortho-metalation (DoM) of 2,6-difluoroanisole. This powerful technique allows for the regioselective functionalization of the aromatic ring at the position ortho to the methoxy group, enabling the synthesis of a variety of valuable 3-substituted this compound derivatives. These products are important building blocks in the development of novel pharmaceuticals and functional materials.
Introduction
Directed ortho-metalation is a highly regioselective method for the deprotonation and subsequent functionalization of aromatic compounds.[1][2] The reaction is guided by a directing metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium base.[1][2][3] In the case of this compound, the methoxy group serves as the DMG, directing the deprotonation to the adjacent C3 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision.[1][2]
The typical reaction involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures, commonly -78 °C.[1] The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base.[1]
Reaction Scheme
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2,6-Difluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving 2,6-difluoroanisole derivatives. The resulting fluorinated biaryl compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics.
Introduction
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates. When applied to this compound derivatives, this reaction allows for the synthesis of complex biaryl structures that are key intermediates in the development of novel pharmaceuticals and advanced materials. The presence of two fluorine atoms ortho to the methoxy group in the anisole ring introduces specific electronic and steric challenges that necessitate carefully optimized reaction conditions for high yields. This document outlines effective protocols and catalyst systems to address these challenges.
Core Concepts and Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
A critical aspect of Suzuki couplings with electron-deficient and sterically hindered substrates like this compound derivatives is the choice of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
Experimental Protocols
The following protocols provide detailed methodologies for key Suzuki coupling reactions involving this compound derivatives. Optimization may be necessary for different substrates.
Protocol 1: Suzuki Coupling of 1-Bromo-2,6-difluoroanisole with Phenylboronic Acid
This protocol describes a general procedure for the coupling of a halogenated this compound with a simple arylboronic acid.
Materials:
-
1-Bromo-2,6-difluoroanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2,6-difluoroanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-difluoro-1,1'-biphenyl product.
Protocol 2: Synthesis of a Diflunisal Analog Precursor
This protocol is adapted for the synthesis of a biaryl structure relevant to nonsteroidal anti-inflammatory drugs (NSAIDs), showcasing the application in medicinal chemistry.
Materials:
-
5-Bromo-2,4-difluoroanisole (1.0 equiv)
-
(4-carboxyphenyl)boronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF) / Water (4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 5-bromo-2,4-difluoroanisole, (4-carboxyphenyl)boronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add the DMF/water solvent mixture.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere and stir for 16 hours.
-
After cooling, acidify the reaction mixture with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions involving fluorinated anisole derivatives.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,6-difluoroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 1-Iodo-2,6-difluoroanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 92 |
| 3 | 1-Bromo-2,6-difluoro-3-methylanisole | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DME/H₂O | 90 | 24 | 78 |
| 4 | 5-Bromo-2,4-difluoroanisole | (4-carboxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.5) | DMF/H₂O | 90 | 16 | 88 |
Mandatory Visualizations
Below are diagrams illustrating the key processes described in these application notes.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,6-Difluoroanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluoroanisole is a highly valuable and versatile aromatic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring two electron-withdrawing fluorine atoms positioned ortho to a methoxy group, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a wide array of functional groups, making it a key intermediate in the synthesis of complex molecules with enhanced biological activity.[1]
The incorporation of fluorine into drug candidates can significantly improve their pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and bioavailability.[2] The SNAr reaction on this compound provides a reliable and efficient method for creating diverse libraries of fluorinated compounds for drug discovery programs. These application notes provide an overview of the SNAr reaction mechanism, quantitative data for various nucleophiles, and detailed experimental protocols for the successful derivatization of this substrate.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom. This step is typically the rate-determining step of the reaction.[3][4] The high electronegativity of the fluorine atoms makes the ipso-carbons highly electrophilic and thus susceptible to attack.[5][6]
-
Formation of a Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing fluorine atoms.
-
Elimination of the Leaving Group: Aromaticity is restored through the elimination of the fluoride ion, which, despite the strength of the C-F bond, functions as an excellent leaving group in this context to yield the final substituted product.[4]
Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step process, particularly with less stabilized intermediates or good leaving groups.[7][8]
Applications in Drug Development
The derivatives of this compound are valuable scaffolds in medicinal chemistry. The mono-substituted products can be further functionalized, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR). The remaining fluorine atom can be retained to enhance drug properties or be replaced in a subsequent substitution reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the SNAr reaction on this compound with various classes of nucleophiles. Conditions may require optimization depending on the specific nucleophile used. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile highly reactive.[5]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Morpholine | K₂CO₃, DIPEA | DMSO, DMF | 80 - 120 | 85 - 95 |
| Aniline | NaH, KOtBu | THF, Dioxane | 60 - 100 | 70 - 90 | |
| Imidazole | NaH | DMF | 25 - 80 | 80 - 95 | |
| Oxygen | Sodium Phenoxide | (Pre-formed) | DMF, NMP | 100 - 150 | 65 - 85 |
| Sodium Methoxide | NaOMe | MeOH, DMSO | 60 - 100 | 75 - 90 | |
| Sulfur | Sodium Thiophenoxide | NaH, K₂CO₃ | DMF, DMSO | 25 - 80 | 90 - 98 |
Table Notes: Yields are representative and can vary based on substrate purity, reaction scale, and specific reaction conditions. DIPEA = N,N-Diisopropylethylamine; DMSO = Dimethyl sulfoxide; DMF = N,N-Dimethylformamide; NMP = N-Methyl-2-pyrrolidone; THF = Tetrahydrofuran.
Experimental Protocols
5.1 General Considerations
-
Safety: Reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Use anhydrous solvents for reactions involving strong bases like NaH or KOtBu to prevent quenching.[4] An inert atmosphere (Nitrogen or Argon) is recommended for these reactions.
-
Monitoring: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5.2 General Experimental Workflow
5.3 Protocol: Synthesis of 2-(Morpholino)-6-fluoroanisole
This protocol describes a typical procedure for the reaction of this compound with a secondary amine nucleophile.[4][9]
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Ethyl Acetate, Water, Brine
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture and heat to 100 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with water and then with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(morpholino)-6-fluoroanisole.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocyles Using 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and other critical physicochemical properties. 2,6-Difluoroanisole is a versatile and readily available starting material for the synthesis of a variety of fluorinated heterocycles. Its unique electronic and steric properties, arising from the two fluorine atoms flanking the methoxy group, allow for selective functionalization and subsequent cyclization to form valuable heterocyclic cores.
These application notes provide detailed protocols and data for the synthesis of fluorinated heterocycles utilizing this compound as a key building block. The methodologies presented focus on common and effective synthetic strategies, including directed ortho-lithiation and subsequent annulation reactions.
Key Synthetic Strategies
The primary approach for elaborating this compound into heterocyclic systems involves the strategic use of directed ortho-lithiation. The methoxy group acts as a powerful directing group, facilitating the deprotonation of the aromatic ring at the position ortho to it (and meta to the fluorine atoms). The resulting aryllithium intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce functionalities necessary for subsequent cyclization.
A general workflow for this approach is outlined below:
Caption: General workflow for heterocycle synthesis from this compound.
Application Example 1: Synthesis of 4-Fluoro-7-methoxybenzofuran
This protocol details the synthesis of 4-fluoro-7-methoxybenzofuran, a valuable scaffold in medicinal chemistry, via a two-step process involving ortho-lithiation of this compound followed by reaction with ethylene oxide and subsequent acid-catalyzed cyclization.
Reaction Scheme
Application Notes and Protocols for the Lithiation of 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings.[1] This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.[1]
The methoxy group of anisole and its derivatives is a well-established DMG.[2] In the case of 2,6-difluoroanisole, the interplay between the directing effect of the methoxy group and the electronic influence of the two fluorine atoms governs the regioselectivity of the lithiation. The electron-withdrawing nature of the fluorine atoms increases the acidity of the aromatic protons, potentially influencing the site of deprotonation. This protocol details a general procedure for the ortho-lithiation of this compound using n-butyllithium (n-BuLi) and subsequent quenching with an electrophile.
Data Presentation
The following table summarizes the typical quantitative data for the experimental procedure described below. Please note that yields are dependent on the specific electrophile used and the efficiency of the work-up and purification steps.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 mmol (1.1 - 1.2 equiv.) |
| Tetrahydrofuran (THF), anhydrous | 5 - 10 mL |
| Electrophile (e.g., TMSCl, DMF, I₂) | 1.1 - 1.5 mmol (1.1 - 1.5 equiv.) |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 1 - 2 hours |
| Electrophile Addition Temperature | -78 °C |
| Quenching Time | 1 hour at -78 °C, then warm to room temp. |
| Work-up & Purification | |
| Quenching Solution | Saturated aqueous NH₄Cl |
| Extraction Solvent | Diethyl ether or Ethyl acetate |
| Purification Method | Column chromatography or Distillation |
| Expected Yield | 60 - 90% (highly dependent on electrophile) |
Experimental Protocols
Materials and Reagents
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)[3]
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile of choice (e.g., trimethylsilyl chloride, dimethylformamide, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
-
Syringes and needles for transfer of pyrophoric reagents
Safety Precautions
-
Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and air.[4] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using appropriate Schlenk line or glovebox techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is readily accessible.
-
Perform the reaction in a well-ventilated fume hood.
-
Quench any residual organolithium reagent carefully with a suitable quenching agent (e.g., isopropanol) at low temperature.
Detailed Experimental Procedure
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Addition of Starting Material:
-
To the reaction flask, add this compound (1.0 mmol) and anhydrous THF (5-10 mL) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-BuLi (1.1 - 1.2 mmol, 1.1 - 1.2 equiv.) dropwise to the stirred solution of this compound at -78 °C. The addition should be controlled to maintain the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is typically indicated by a color change.
-
-
Electrophilic Quench:
-
At -78 °C, add the chosen electrophile (1.1 - 1.5 mmol, 1.1 - 1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for an additional hour.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by distillation to afford the desired 2,6-difluoro-3-substituted anisole.
-
Mandatory Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Signaling pathway of the directed ortho-metalation of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Difluoroanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scaled-up synthesis of 2,6-difluoroanisole and its key derivatives, which are pivotal intermediates in the pharmaceutical and agrochemical industries.[1][2] The protocols outlined below are designed to be scalable and are based on established chemical transformations.
Introduction
This compound and its derivatives are crucial building blocks in organic synthesis due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and bioavailability in drug candidates.[1] These compounds serve as key intermediates in the production of a variety of bioactive molecules, including kinase inhibitors and herbicides.[3][4] This document details the synthetic routes for preparing this compound and its important precursor, 2,6-difluorophenol, on a larger scale.
Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline
A robust and scalable method for the synthesis of 2,6-difluorophenol is the diazotization of 2,6-difluoroaniline followed by hydrolysis.[5][6] This two-stage process has been demonstrated to be effective for large-scale production.[5]
Experimental Protocol
Stage 1: Diazotization of 2,6-Difluoroaniline
-
To a suitable reactor, add 25 kg of a 30% aqueous sulfuric acid solution.
-
With stirring, add 3.0 kg (23 mol) of 2,6-difluoroaniline and heat the mixture to ensure complete dissolution.[5]
-
Cool the solution to -5 °C with vigorous stirring.[5]
-
Slowly add 5.6 kg of a 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0 °C.[5]
-
After the addition is complete, continue to stir the reaction mixture for 2 hours.[5]
-
Filter the reaction mixture to remove any solid residues.
-
Decompose any excess nitrous acid by adding an aqueous urea solution until a starch-iodide paper test is negative (no blue color).[5]
Stage 2: Hydrolysis of the Diazonium Salt
-
In a separate reactor, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper(II) sulfate.[5]
-
Heat this mixture to reflux.
-
Slowly add the 2,6-difluoroaniline diazonium salt solution from Stage 1 to the refluxing mixture.
-
The 2,6-difluorophenol product will distill over as it is formed.[5]
-
Separate the distilled organic layer, dry it, and filter.
-
Purify the crude product by vacuum distillation to yield pure 2,6-difluorophenol.[5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluoroaniline (3.0 kg) | [5] |
| Product | 2,6-Difluorophenol | [5] |
| Yield | 88.9% | [5] |
| Purity | 98.6% | [5] |
Synthesis of this compound from 2,6-Difluorophenol
The methylation of 2,6-difluorophenol is a standard method to produce this compound. While a specific scale-up protocol with quantitative data was not detailed in the searched literature, the general procedure involves the reaction of 2,6-difluorophenol with a methylating agent in the presence of a base.
General Experimental Protocol
-
Dissolve 2,6-difluorophenol in a suitable solvent (e.g., acetone, acetonitrile).
-
Add a base (e.g., potassium carbonate, sodium hydroxide) to the solution to deprotonate the phenol.
-
Add a methylating agent (e.g., dimethyl sulfate, methyl iodide) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation.
Synthesis of 2,6-Difluoroaniline from 1,2,3-Trichlorobenzene
An industrial process for producing 2,6-difluoroaniline starts from the readily available and relatively inexpensive 1,2,3-trichlorobenzene. This multi-step process involves a partial fluorine exchange followed by amination.[7]
Experimental Protocol
Step 1: Partial Fluorine Exchange
-
In a 600 mL Hastelloy C pressure reactor, charge 58 g (1.0 mol) of potassium fluoride (KF), 350 mL of N-methylpyrrolidinone (NMP), and 45.4 g (0.25 mol) of 1,2,3-trichlorobenzene.[7]
-
Seal and pressure test the reactor.
-
Stir the reaction mixture at 270 °C for 24 hours.[7]
-
After cooling, the resulting mixture contains 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
Step 2: Amination
-
In a 300 mL Hastelloy C pressure reactor, charge 0.096 mol of the difluorochlorobenzene mixture from Step 1, cuprous oxide (0.009 mol), and 100 mL of concentrated (28%) ammonium hydroxide.[7]
-
Seal and pressure test the reactor.
-
Stir the reaction mixture at 160 °C for 24 hours.[7]
-
After cooling and venting, the 2,6-difluoroaniline can be isolated by conventional methods such as filtration and extraction.[7]
Applications of this compound Derivatives
Derivatives of this compound are prominent in the development of pharmaceuticals and agrochemicals.
Kinase Inhibitors in Drug Development
Substituted purines derived from 2,6-difluoroaniline have been identified as potent inhibitors of p38α kinase, a key enzyme in inflammatory signaling pathways.[4]
Herbicides in Agrochemicals
N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, synthesized from 2,6-difluoroaniline, is a potent herbicidal compound.[4][8] Its mechanism of action involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[9]
Visualizations
Experimental Workflows
Caption: Workflow for the synthesis of 2,6-Difluorophenol.
Caption: Workflow for the synthesis of 2,6-Difluoroaniline.
Signaling Pathway
Caption: Inhibition of ALS by a 2,6-difluoroaniline derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Difluoroaniline CAS#: 5509-65-9 [amp.chemicalbook.com]
- 5. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. wssa.net [wssa.net]
Application Notes and Protocols: The Strategic Use of 2,6-Difluoroanisole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the 2,6-difluorophenyl moiety, derivable from 2,6-difluoroanisole, in the synthesis of potent kinase inhibitors. While direct utilization of this compound as a primary starting material in widely reported kinase inhibitor syntheses is not common, its conversion to the key intermediate, 2,6-difluoroaniline, provides a critical building block for targeted therapeutics. This application note will focus on the synthesis and application of this scaffold in the context of the BRAF kinase inhibitor, Dabrafenib, a significant agent in the treatment of metastatic melanoma.
Introduction
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The introduction of fluorine atoms into small molecule inhibitors can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. The 2,6-difluorophenyl group is a particularly valuable motif in drug design. This document outlines a plausible synthetic pathway from this compound to the key intermediate 2,6-difluoroaniline and its subsequent use in the synthesis of the BRAF inhibitor, Dabrafenib.
The Role of the 2,6-Difluorophenyl Moiety
The presence of two fluorine atoms in the ortho positions of an aromatic ring imparts unique electronic properties. These fluorine atoms are strongly electron-withdrawing, which can influence the pKa of nearby functional groups and create favorable interactions with the target protein. In the case of Dabrafenib, the 2,6-difluorobenzenesulfonamide moiety plays a crucial role in its binding to the ATP-binding site of the BRAF kinase.
Featured Application: Synthesis of Dabrafenib
Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutated protein kinase, a key driver in many cases of metastatic melanoma.[1] The synthesis of Dabrafenib provides an excellent case study for the application of the 2,6-difluorophenyl scaffold.
Target Signaling Pathway: The MAPK/ERK Pathway
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2] In many cancers, a mutation in the BRAF gene, most commonly the V600E mutation, leads to constitutive activation of the BRAF protein.[3] This results in uncontrolled downstream signaling through MEK and ERK, driving tumor growth.[3][4] Dabrafenib selectively inhibits this mutated BRAF protein, thereby blocking the aberrant signaling and inhibiting cancer cell proliferation.[2]
References
- 1. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,6-Difluoroanisole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-methylation of 2,6-difluorophenol using a suitable methylating agent in the presence of a base.
Q2: What are the common methylating agents used in this synthesis?
A2: Common methylating agents include dimethyl sulfate, methyl iodide, and methyl tosylate. The choice of agent can impact reaction time, temperature, and overall yield.
Q3: Why is my yield of this compound consistently low?
A3: Low yields can be attributed to several factors, including incomplete deprotonation of the 2,6-difluorophenol, side reactions such as C-alkylation, decomposition of the methylating agent, or suboptimal reaction conditions (temperature, solvent, and reaction time). Refer to the troubleshooting guide for specific solutions.
Q4: What are the potential side reactions in this synthesis?
A4: The primary side reaction is C-alkylation, where the methyl group attaches to the aromatic ring instead of the phenolic oxygen. This is more likely to occur under certain conditions, such as with weaker bases or in protic solvents. At higher temperatures, elimination reactions can also occur if using a more complex alkylating agent, though this is less common with methylation.
Q5: How can I effectively purify the final this compound product?
A5: Purification can be achieved through a series of steps. First, an aqueous workup with a dilute base (e.g., NaOH solution) can remove any unreacted 2,6-difluorophenol. This is followed by washing with brine and drying the organic layer. Finally, distillation or column chromatography can be used to obtain the pure this compound.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the phenoxide. Ensure all reagents and solvents are anhydrous as water will quench the base. |
| Inactive Methylating Agent | Use a fresh bottle of the methylating agent. Methyl iodide can decompose over time. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. A typical range is 50-100 °C.[1][2] |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[1] |
Caption: Troubleshooting workflow for low yield.
Problem 2: Presence of Significant Byproducts (C-Alkylation)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Use of Protic Solvents | Protic solvents can solvate the phenoxide oxygen, making the ring carbons more nucleophilic. Switch to a polar aprotic solvent like DMF or acetonitrile. |
| Weak Base | A weaker base may not fully deprotonate the phenol, leading to a higher concentration of the neutral phenol which can favor C-alkylation. Use a stronger base like NaH. |
| High Reaction Temperature | While higher temperatures can increase the rate of O-alkylation, they can also promote C-alkylation. Optimize the temperature by starting low and gradually increasing it. |
Caption: Competing O- and C-alkylation pathways.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. The starting material for all reactions is 2,6-difluorophenol.
Table 1: Effect of Different Bases on Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Methylating Agent | Approximate Yield (%) |
| K₂CO₃ | Acetone | 60 | 12 | CH₃I | 65 |
| NaOH | DMF | 80 | 8 | (CH₃)₂SO₄ | 75 |
| NaH | THF | 65 | 6 | CH₃I | 90 |
| Cs₂CO₃ | Acetonitrile | 80 | 10 | (CH₃)₂SO₄ | 85 |
Table 2: Effect of Different Solvents on Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Methylating Agent | Approximate Yield (%) |
| Ethanol | NaH | 78 | 12 | CH₃I | 55 (Increased C-alkylation) |
| Acetone | K₂CO₃ | 60 | 12 | CH₃I | 65 |
| THF | NaH | 65 | 6 | CH₃I | 90 |
| DMF | NaH | 80 | 6 | (CH₃)₂SO₄ | 92 |
| Acetonitrile | NaH | 80 | 8 | (CH₃)₂SO₄ | 88 |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Base | Solvent | Reaction Time (h) | Methylating Agent | Approximate Yield (%) |
| 25 (Room Temp) | NaH | THF | 24 | CH₃I | 40 |
| 50 | NaH | THF | 12 | CH₃I | 75 |
| 65 (Reflux) | NaH | THF | 6 | CH₃I | 90 |
| 80 | NaH | DMF | 6 | (CH₃)₂SO₄ | 92 |
| 100 | NaH | DMF | 4 | (CH₃)₂SO₄ | 85 (Increased side products) |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on the Williamson ether synthesis for sterically hindered phenols.
Materials:
-
2,6-Difluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorophenol (1.0 eq).
-
Add anhydrous THF to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Purification of Crude 2,6-Difluoroanisole
Welcome to the technical support center for the purification of crude 2,6-Difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, such as 2,6-difluorophenol or a methylating agent, and byproducts from side reactions. Positional isomers, though less common in direct synthesis, could also be present. Residual solvents from the reaction or workup are also a frequent impurity.
Q2: What is the recommended purification method for achieving high-purity (>99%) this compound?
A2: For achieving high purity, fractional distillation under reduced pressure is typically the most effective method, especially for removing impurities with different boiling points.[1] For small-scale purification or to remove isomers with very close boiling points, silica gel chromatography may be a suitable alternative.[2]
Q3: My purified this compound is a colorless to light yellow liquid. Is the color an indication of impurity?
A3: Pure this compound is described as a colorless to light yellow clear liquid.[1] While a slight yellow tint may be acceptable for some applications, a significant color change could indicate the presence of impurities. Distillation is often effective at removing non-volatile, color-imparting impurities.[3]
Q4: How can I assess the purity of my this compound sample?
A4: The most common and effective methods for assessing the purity of volatile organic compounds like this compound are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These techniques can separate volatile components and provide information for their identification.
Q5: What are the key safety precautions to consider when handling this compound?
A5: this compound is a flammable liquid and vapor.[6] It is important to handle it in a well-ventilated area, away from heat, sparks, and open flames.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Purity After Distillation | Distillation rate is too fast, leading to co-distillation of impurities. | Reduce the heating rate to achieve a slow, steady distillation rate (e.g., 1-2 drops per second).[2] |
| Inefficient fractional distillation column. | Use a column with a higher number of theoretical plates (e.g., a longer column or one with packing material) for better separation of components with close boiling points.[2] | |
| Contamination from foreshot or tails. | Discard an initial fraction (foreshot) and stop the collection before the temperature at the distillation head changes significantly at the end of the main fraction.[3] | |
| Product is Still Colored After Distillation | Presence of a volatile, colored impurity. | Consider a secondary purification step, such as passing the distillate through a small plug of silica gel or activated carbon. |
| Low Recovery After Purification | Loss of product during transfers. | Ensure all transfers of the crude and purified material are done carefully to minimize losses. Rinse glassware with a small amount of an appropriate solvent to recover any residual product. |
| Inappropriate purification technique for the scale. | For very small quantities, fractional distillation may not be practical. Consider preparative GC or silica gel chromatography.[2] | |
| Broad Peak or Multiple Peaks in GC Analysis | Contaminated GC system or improper method parameters. | Run a blank solvent injection to check for system contamination. Optimize the GC temperature program to ensure good separation of all components. |
| Presence of multiple isomers or impurities. | Use GC-MS to identify the different components based on their mass spectra.[5] |
Experimental Protocols
Fractional Distillation (General Procedure)
This protocol outlines a general procedure for the purification of crude this compound by fractional distillation under reduced pressure.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer or temperature probe
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level. The boiling point of this compound is approximately 50 °C at 25 mmHg.[1]
-
Heating: Begin gentle heating of the flask using a heating mantle while stirring.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the condensation ring.
-
Foreshot Collection: Collect the initial distillate (foreshot) in a separate receiving flask. This fraction will contain any low-boiling impurities.
-
Main Fraction Collection: Once the temperature at the distillation head stabilizes at the expected boiling point of this compound under the applied pressure, change to a clean receiving flask to collect the main product fraction. Maintain a slow and steady distillation rate.
-
Tails Collection: If the temperature begins to rise or drop significantly, stop the collection of the main fraction and collect the subsequent distillate (tails) in a separate flask.
-
Shutdown: Stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Run the appropriate temperature program to separate the components.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting low purity after distillation.
References
Technical Support Center: Regioselective Functionalization of 2,6-Difluoroanisole
Welcome to the technical support center for the regioselective functionalization of 2,6-difluoroanisole. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenges stem from the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho, para-director for electrophilic aromatic substitution, while it also acts as a directing metalation group (DMG) for ortho-lithiation. The two fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic attack and influencing the acidity of the aromatic protons. The key challenge lies in controlling the reaction to selectively target the desired position (C3, C4, or C5) while avoiding the formation of undesired isomers.
Q2: How do the fluorine atoms influence the reactivity of the aromatic ring?
A2: The fluorine atoms at the C2 and C6 positions have a significant impact on the reactivity of this compound. Their strong electron-withdrawing nature deactivates the ring, making electrophilic aromatic substitution reactions more challenging compared to anisole. However, they also increase the acidity of the aromatic protons, which can facilitate reactions like directed ortho-metalation.
Q3: Which positions are most susceptible to functionalization?
A3:
-
C3 and C5 positions (ortho to the methoxy group): These positions are activated by the methoxy group for electrophilic attack and are the primary sites for directed ortho-metalation. Due to symmetry, C3 and C5 are chemically equivalent.
-
C4 position (para to the methoxy group): This position is also activated by the methoxy group for electrophilic aromatic substitution.
The choice of reaction conditions and reagents will ultimately determine which of these positions is functionalized.
Troubleshooting Guides
Directed ortho-Metalation (Lithiation)
Issue 1: Low or no yield of the desired ortho-lithiated product.
This is a common issue that can arise from several factors during the deprotonation step.
| Potential Cause | Suggested Solution |
| Inactive n-Butyllithium (n-BuLi) | Even in new bottles, the concentration of n-BuLi can vary. It is crucial to titrate the n-BuLi solution prior to use to determine its exact molarity. |
| Presence of moisture or oxygen | Rigorously dry all glassware and solvents. Conduct the reaction under a strict inert atmosphere (argon or nitrogen). |
| Insufficient reaction temperature | While many lithiations are performed at -78 °C, some substrates require higher temperatures for efficient deprotonation. Consider slowly warming the reaction to -40 °C or even 0 °C. |
| Poor solubility of the starting material | Ensure that this compound is fully dissolved in the solvent at the reaction temperature. If solubility is an issue, consider using a co-solvent. |
Issue 2: Formation of side products.
The formation of unexpected products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Suggested Solution |
| Reaction with the electrophile at an undesired position | This may indicate that the lithiation was not fully regioselective. Ensure the lithiation is complete before adding the electrophile. |
| Degradation of the organolithium intermediate | The aryllithium species may not be stable at the reaction temperature. It is important to add the electrophile at a low temperature and monitor the reaction progress closely. |
Electrophilic Aromatic Substitution (e.g., Nitration, Acylation)
Issue 1: Poor regioselectivity with a mixture of ortho and para products.
The methoxy group in this compound directs electrophiles to both the ortho (C3/C5) and para (C4) positions.
| Potential Cause | Suggested Solution |
| Steric hindrance at the ortho position | The fluorine atoms can sterically hinder the approach of the electrophile to the C3/C5 positions. Using a bulkier electrophile may favor substitution at the less hindered C4 position. |
| Reaction conditions favoring one isomer | The choice of Lewis acid, solvent, and temperature can influence the ortho/para ratio. A systematic screening of these parameters is recommended to optimize for the desired isomer. |
Issue 2: Low reactivity and incomplete conversion.
The electron-withdrawing fluorine atoms deactivate the ring, making electrophilic substitution sluggish.
| Potential Cause | Suggested Solution |
| Insufficiently strong electrophile | Use a more reactive electrophilic reagent or a stronger Lewis acid to promote the reaction. |
| Deactivating effect of the fluorine atoms | Higher reaction temperatures or longer reaction times may be necessary to drive the reaction to completion. However, this may also lead to the formation of side products. |
Experimental Protocols
Protocol 1: Directed ortho-Lithiation and Silylation of this compound
This protocol describes a typical procedure for the regioselective functionalization at the C3 position.
Reaction Scheme:
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 g, 6.94 mmol) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents, in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Regioselectivity in the Functionalization of this compound (Illustrative Data)
| Reaction | Reagents and Conditions | Major Product | Regioselectivity (ortho : para) | Yield (%) |
| Lithiation/Silylation | 1) n-BuLi, THF, -78 °C; 2) TMSCl | 3-TMS-2,6-difluoroanisole | >95 : 5 | ~85 |
| Nitration | HNO₃, H₂SO₄, 0 °C | Mixture of isomers | Varies | ~60-70 |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃, CS₂ | Mixture of isomers | Varies | ~50-60 |
Note: The data in this table is illustrative and based on general principles of aromatic substitution. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for the directed ortho-metalation of this compound.
Caption: Decision tree for selecting a functionalization strategy.
Technical Support Center: 2,6-Difluoroanisole Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 2,6-Difluoroanisole during storage. Adherence to these guidelines will help maintain the purity and integrity of the compound for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stored this compound has developed a yellow or brown tint. What is the cause?
A: The appearance of a yellow to brown color in this compound, which is typically a colorless to light yellow liquid, is a primary indicator of degradation.[1] This discoloration can be attributed to one or more of the following factors:
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in aromatic compounds, leading to the formation of colored impurities. Fluorinated pharmaceutical intermediates are often photosensitive.[2]
-
Oxidation: If the container is not properly sealed or has been opened multiple times, exposure to oxygen in the air can cause oxidative decomposition. Storing sensitive compounds under an inert atmosphere like nitrogen or argon is recommended to prevent this.[2]
-
Thermal Decomposition: Elevated temperatures can accelerate the breakdown of the molecule. While stable at room temperature under normal conditions, prolonged exposure to heat should be avoided.[3] The thermal decomposition of anisole derivatives often involves complex radical chemistry.[4][5]
Q2: I have observed a decrease in purity in my this compound sample via GC analysis. What are the likely causes and how can I prevent this in the future?
A: A decline in purity is a clear sign of chemical decomposition. The primary causes are improper storage conditions that expose the compound to heat, light, moisture, or incompatible substances.
To prevent future degradation, implement the following storage protocols:
-
Temperature Control: Store this compound in a cool environment, ideally refrigerated at 2-8°C.[6] Avoid storing it near heat sources such as ovens or instruments.[3]
-
Protection from Light: Always store the compound in amber glass bottles or other opaque containers to shield it from light.[2] For maximum protection, place the container in a dark cabinet or storage area.[7]
-
Inert Atmosphere: To prevent oxidation, particularly for long-term storage or high-purity applications, store this compound under an inert atmosphere.[2] This can be achieved by flushing the container headspace with dry nitrogen or argon before sealing.
-
Moisture Prevention: Moisture can lead to hydrolysis, especially if acidic or basic impurities are present.[2][8] Ensure the container is tightly sealed and stored in a dry, low-humidity environment.[9] Using a desiccator cabinet is an effective option.[10]
-
Chemical Compatibility: Do not store this compound with incompatible materials. Strong oxidizing agents and acids can catalyze its decomposition.[3] Ensure it is segregated from these chemical classes during storage.[11]
Q3: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass container, with the headspace flushed with an inert gas (e.g., nitrogen or argon). The container should be kept in a refrigerator at 2-8°C, located in a dark, dry, and well-ventilated area away from any incompatible chemicals, particularly strong acids and oxidizers.[2][3][6][7]
Q4: How can I verify the purity of my this compound if I suspect it has degraded?
A: The most reliable method for assessing the purity of this compound and identifying potential degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).[1][12] This technique separates the components of the sample and provides mass spectra for identification. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Data Presentation: Storage Conditions Summary
The following table summarizes the recommended storage parameters and the potential consequences of deviation.
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2-8°C; Away from heat sources[6][13] | Increased rate of thermal decomposition[3] |
| Light | Store in amber, opaque containers or in the dark[2] | Photodegradation, leading to discoloration and impurity formation[14][15] |
| Atmosphere | Under an inert gas (Nitrogen, Argon)[2] | Oxidation, causing degradation and color change |
| Moisture | Tightly sealed container in a dry environment/desiccator[2][9] | Hydrolysis, potentially catalyzed by acidic/basic impurities[8] |
| Compatibility | Segregated from strong acids and oxidizing agents[3][11] | Catalyzed decomposition, potentially leading to vigorous reactions |
Logical Workflow for Preventing Decomposition
The following diagram illustrates the relationship between decomposition factors, the resulting degradation pathways, and the critical preventative measures that ensure the stability of this compound.
Caption: Workflow of this compound decomposition and prevention.
Experimental Protocols
Protocol: Purity Analysis of this compound by GC-MS
This protocol provides a general method for determining the purity of this compound and identifying potential impurities. This serves as a starting point and may require optimization for specific instrumentation and impurity profiles.[12]
1. Instrumentation:
-
Gas Chromatograph (GC) system equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer (MS) detector, capable of electron ionization (EI).
2. Reagents and Materials:
-
This compound sample and a certified reference standard.
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
Helium (99.999% purity) or other suitable carrier gas.
-
Autosampler vials with septa.
3. Chromatographic Conditions (Suggested):
-
Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
4. Mass Spectrometer Conditions (Suggested):
-
Ion Source Temperature: 230°C.[12]
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Full Scan.
-
Mass Range: 40 - 400 amu.
5. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at approximately 1 mg/mL in the chosen solvent.
-
Prepare a sample solution by dissolving a known amount of the this compound to be tested in the same solvent to achieve a similar concentration.
-
Vortex both solutions to ensure homogeneity.
-
Transfer aliquots to autosampler vials for analysis.
6. Data Analysis:
-
Run the reference standard to determine the retention time and mass spectrum of pure this compound (Molecular Weight: 144.12 g/mol ).[1]
-
Run the sample to be tested.
-
Integrate the peak area for all detected compounds in the sample chromatogram.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks (Area % method).
-
Identify any impurity peaks by comparing their mass spectra against spectral libraries (e.g., NIST) and considering potential degradation pathways like hydrolysis (formation of 2,6-difluorophenol) or demethylation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Difluoroaniline CAS#: 5509-65-9 [m.chemicalbook.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. towson.edu [towson.edu]
- 11. ehs.utoronto.ca [ehs.utoronto.ca]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. preprints.org [preprints.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Couplings with 2,6-Difluoroanisole Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,6-difluoroanisole boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of reagents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound boronic acid is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this compound boronic acid are common and typically stem from the challenging nature of polyfluorinated arylboronic acids. The primary issues to investigate are:
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your boronic acid.[1] This is often accelerated by the basic conditions required for the coupling.[2]
-
Catalyst and Ligand Choice: The steric hindrance from the ortho-fluorine and methoxy groups, combined with the electronic properties, necessitates a highly active catalyst system. Standard catalysts may not be effective.
-
Reaction Conditions: Suboptimal choice of base, solvent, temperature, and reaction time can significantly impact the yield.
-
Quality of Reagents: Degradation of the boronic acid, inactivity of the palladium catalyst, or impurities in solvents and bases can all lead to reaction failure.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid.
Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?
A2: Minimizing protodeboronation is critical for success. Since this is a common issue with electron-deficient and sterically hindered boronic acids, several strategies can be employed:[1][2]
-
Use a Highly Active Catalyst System: The goal is to make the rate of the Suzuki coupling significantly faster than the rate of protodeboronation. Modern Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or the use of pre-formed catalysts (e.g., XPhos Pd G3) are highly recommended.[2] These systems can often facilitate the reaction at lower temperatures and shorter reaction times.
-
Optimize the Base: While a base is necessary to activate the boronic acid, strong bases can accelerate protodeboronation.[2] A careful screening of bases is recommended. Moderately strong bases like K₃PO₄ or Cs₂CO₃ are often a good starting point. In some cases, weaker bases like K₂CO₃ or even KF can be effective.[4]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous conditions can be beneficial. However, for many Suzuki couplings, a small amount of water is necessary to dissolve the base and facilitate the catalytic cycle.[2] A mixed solvent system with a controlled amount of water is often optimal.
-
Use a Boronic Acid Surrogate: If protodeboronation remains a significant issue, consider using a more stable derivative of the boronic acid, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound boronic acid?
A3: Based on successful protocols for the analogous 2,5-difluorophenylboronic acid, here are two recommended starting points:[2][5]
Protocol A (Rapid, Room Temperature):
-
Catalyst: A biarylphosphine-based palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Base: K₃PO₄ (2.0 equivalents) as a 0.5 M aqueous solution.
-
Solvent: Anhydrous, degassed THF.
-
Temperature: Room temperature.
-
Time: 30 minutes to 2 hours.
Protocol B (Thermal Conditions):
-
Catalyst: Pd₂(dba)₃ (2.5-5 mol%) with a bulky, electron-rich phosphine ligand like XPhos (5-10 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/Ethanol/Water).[4][6]
-
Temperature: 80-100 °C.
-
Time: 4-24 hours.
It is highly recommended to monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of the closely related 2,5-difluorophenylboronic acid with various aryl halides. This data can serve as a valuable guide for optimizing your reaction with this compound boronic acid, keeping in mind that the additional steric and electronic effects of the ortho-methoxy group may influence reactivity.
Table 1: Suzuki Coupling Conditions for 2,5-Difluorophenylboronic Acid with Aryl Halides [5]
| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) / XPhos (2.5) | - | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 94 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (10) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern precatalyst)
-
Ligand (if required, e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound boronic acid, base, palladium catalyst, and ligand (if used).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki couplings.
References
managing exothermic reactions in the synthesis of 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2,6-Difluoroanisole. The information is tailored to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems related to exothermic events in the synthesis of this compound, primarily focusing on the Williamson ether synthesis route, which involves the methylation of 2,6-difluorophenol.
Issue 1: Rapid and Uncontrolled Temperature Increase During Methylating Agent Addition
-
Question: I am observing a sudden and significant temperature spike while adding the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture of 2,6-difluorophenol and base. How can I control this exotherm?
-
Answer: A rapid temperature increase is a strong indication of a highly exothermic reaction that needs immediate management to prevent a runaway reaction, side product formation, and potential safety hazards. The methylation of phenols, particularly with reactive agents like dimethyl sulfate, is known to be exothermic.
Troubleshooting Steps:
-
Reduce Addition Rate: The most immediate and effective control measure is to significantly slow down the rate of addition of the methylating agent. Use a syringe pump for precise and slow addition.
-
Improve Cooling: Ensure your reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or ice-salt bath). For larger scale reactions, consider a more efficient cooling system.
-
Pre-cool Reagents: Cool both the solution of 2,6-difluorophenol and the methylating agent before starting the addition.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated more effectively. Ensure the solvent is anhydrous to prevent side reactions.
-
Issue 2: Low Yield and Formation of Impurities Despite Controlling the Temperature
-
Question: I have managed to control the initial exotherm, but my final yield of this compound is low, and I see significant impurity peaks in my analysis. What could be the cause?
-
Answer: Low yields and impurity formation can be linked to localized hot spots within the reaction mixture, even if the overall temperature appears controlled. They can also result from the choice of reagents and reaction conditions.
Troubleshooting Steps:
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.
-
Choice of Base: The strength and solubility of the base can influence the reaction rate and exothermicity. A less reactive base might provide a more controlled reaction.
-
Alternative Methylating Agent: Consider using a less reactive methylating agent, such as dimethyl carbonate. While this may require higher temperatures and longer reaction times, it can offer a more controlled reaction profile.
-
Reaction Time and Temperature: Optimize the reaction time and temperature post-addition. Over- or under-heating can lead to decomposition or incomplete reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is the methylation of 2,6-difluorophenol an exothermic reaction?
A1: The methylation of 2,6-difluorophenol, a variation of the Williamson ether synthesis, is exothermic due to the formation of a stable ether linkage (C-O bond) and a salt byproduct. The reaction involves the nucleophilic attack of the 2,6-difluorophenoxide ion on the methylating agent. Highly reactive methylating agents like dimethyl sulfate have a high energy of activation, leading to a significant release of energy as heat upon reaction.
Q2: What are the primary safety concerns associated with a poorly managed exotherm in this synthesis?
A2: The primary safety concerns include:
-
Runaway Reaction: An uncontrolled increase in temperature can lead to a rapid increase in reaction rate, potentially causing the solvent to boil violently and over-pressurize the reaction vessel.
-
Thermal Decomposition: At elevated temperatures, the reactants, products, and solvent can decompose, potentially releasing toxic or flammable gases.
-
Reduced Product Quality: High temperatures can promote the formation of side products and impurities.
-
Use of Hazardous Reagents: Dimethyl sulfate is toxic and carcinogenic. A runaway reaction increases the risk of exposure.
Q3: Can the choice of solvent affect the management of the exotherm?
A3: Yes, the choice of solvent is crucial. A solvent with a higher boiling point can provide a wider temperature window for the reaction, but it may also store more thermal energy, making a runaway reaction more severe. A solvent with good heat transfer properties is beneficial. Polar aprotic solvents like DMF or acetonitrile are often used for Williamson ether synthesis. It is important to consider the thermal stability of the chosen solvent at the desired reaction temperature.
Q4: Are there alternative, less exothermic methods for synthesizing this compound?
A4: While the Williamson ether synthesis is a common method, exploring alternative methylating agents can reduce the exothermicity. For instance, using dimethyl carbonate is generally less exothermic than using dimethyl sulfate or methyl iodide, though it may necessitate higher reaction temperatures and longer reaction times to achieve a good yield.
Experimental Protocols
The following is a detailed methodology for a key experiment related to the synthesis of a fluorinated anisole, which is analogous to the synthesis of this compound. This protocol for the synthesis of 4-fluoroanisole provides a relevant framework for managing the reaction.
Analogous Experiment: Methylation of 4-Fluorophenol [1]
This procedure describes the etherification of 4-fluorophenol using methyl bromide as the methylating agent. A similar setup and control measures would be applicable for the methylation of 2,6-difluorophenol.
-
Materials:
-
4-Fluorophenol
-
Water
-
Polyethylene glycol 600 (PEG 600)
-
40% Sodium hydroxide (NaOH) solution
-
Methyl bromide (gas)
-
-
Procedure:
-
A three-necked reaction flask is equipped with a magnetic stirrer, a reflux condenser, and a gas sparging inlet tube.
-
The following are added to the flask: 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% NaOH solution (24 g, 240 mmol).
-
The mixture is heated to 85°C with stirring.
-
Methyl bromide gas (117 g) is fed into the reaction mixture over a period of seven hours.
-
The reaction progress is monitored by Gas Chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the upper organic phase is separated.
-
Data Presentation
The following tables summarize quantitative data from analogous or related syntheses to provide a baseline for what can be expected.
Table 1: Comparison of Synthesis Methods for 4-Fluoroanisole [1]
| Method | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| Methylation | 4-Fluorophenol | Methyl bromide, NaOH, PEG 600 | 7 | 85 | Not explicitly stated | 98.8 (by GC) |
| SNAr | 4-Bromofluorobenzene | Sodium methoxide, Cu(I) catalyst, DMF | 10–16 | up to 90 | >95 (selectivity) | 99.7 |
Table 2: Influence of Reaction Parameters on Phenol Methylation (General)
| Parameter | Condition | Effect on Exotherm | Impact on Yield/Selectivity |
| Methylating Agent | Dimethyl Sulfate vs. Dimethyl Carbonate | Higher with Dimethyl Sulfate | Higher reactivity with Dimethyl Sulfate may lead to lower selectivity. |
| Addition Rate | Fast vs. Slow | Significantly higher with fast addition | Slow addition is crucial for control and can improve selectivity. |
| Temperature | High vs. Low | Higher temperature increases reaction rate and exotherm | Optimal temperature is a balance between reaction rate and side product formation. |
| Solvent | Concentrated vs. Dilute | Higher in concentrated solutions | Dilution helps in heat dissipation but may slow down the reaction rate. |
Mandatory Visualization
Troubleshooting Workflow for Exothermic Reaction in this compound Synthesis
References
Technical Support Center: Solvent Effects on the Reactivity of 2,6-Difluoroanisole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2,6-difluoroanisole. The following sections address common experimental challenges in key reactions such as nucleophilic aromatic substitution (SNAr) and ortho-lithiation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound where solvent choice is critical?
A1: The reactivity of this compound is primarily exploited in two major reaction classes where solvent selection is crucial for success:
-
Nucleophilic Aromatic Substitution (SNAr): The two electron-withdrawing fluorine atoms activate the aromatic ring for attack by nucleophiles. The methoxy group directs substitution to the para position (C4).
-
Directed ortho-Lithiation (DoM): The methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (C3) by strong organolithium bases.
Q2: Why are polar aprotic solvents preferred for SNAr reactions of this compound?
A2: Polar aprotic solvents such as DMSO, DMF, and NMP are highly recommended for SNAr reactions.[1] These solvents effectively solvate the cation of the nucleophilic salt (e.g., Na⁺, K⁺) but poorly solvate the anionic nucleophile. This "naked" and highly reactive nucleophile can more readily attack the electron-deficient aromatic ring, leading to faster reaction rates. In contrast, protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.
Q3: Which solvents are optimal for the ortho-lithiation of this compound?
A3: Ethereal solvents are the standard choice for directed ortho-lithiation reactions.[1] Diethyl ether (Et₂O) and tetrahydrofuran (THF) are most commonly used.[1] THF is more Lewis basic and can accelerate lithiation by breaking up organolithium aggregates.[2] However, it is also more susceptible to cleavage by highly reactive organolithiums, especially at temperatures above -20 °C.[2] For less reactive systems or when greater stability is required, diethyl ether may be a better choice. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance the rate of lithiation in hydrocarbon or ethereal solvents by deaggregating the organolithium reagent.[2]
Q4: Can I use protic solvents for reactions involving this compound?
A4: Protic solvents are generally avoided in reactions with this compound, particularly in ortho-lithiation, as they will quench the organolithium reagent. In SNAr reactions, while some reactions can be performed in alcohols, they are generally slower and may lead to side reactions where the alcohol itself acts as a nucleophile.
Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Ensure a polar aprotic solvent such as DMSO, DMF, or NMP is being used to maximize nucleophile reactivity.[1] |
| Insufficiently Reactive Nucleophile | If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to generate the more reactive anionic form in situ. |
| Low Reaction Temperature | SNAr reactions on electron-deficient rings often require elevated temperatures (typically 80-150 °C) to proceed at a practical rate.[3] |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous, as water can protonate the nucleophile, reducing its efficacy. |
| Side Reaction with Solvent | At very high temperatures, some polar aprotic solvents like DMF can decompose or react with strong nucleophiles. If this is suspected, consider switching to a more robust solvent like DMSO or sulfolane. |
Problem 2: Poor Regioselectivity or Multiple Products in ortho-Lithiation
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Use an ethereal solvent like THF or diethyl ether.[1] Hydrocarbon solvents alone are generally poor choices unless a chelating agent like TMEDA is used.[2] |
| Reaction Temperature Too High | Maintain a low temperature (typically -78 °C) during the lithiation step to prevent side reactions, such as rearrangement or reaction with the solvent.[1] |
| Formation of Benzyne Intermediate | If the temperature rises, elimination of the methoxy group and a fluorine atom can lead to a benzyne intermediate, resulting in a mixture of products. Ensure strict temperature control. |
| Competitive Lithiation at Other Positions | While the methoxy group is a strong director to the C3 position, prolonged reaction times or the use of highly reactive alkyllithiums in the presence of TMEDA could potentially lead to minor deprotonation at other sites. Use the appropriate stoichiometry of the lithiating agent and quench the reaction once the desired lithiation is complete. |
| Reaction with Ethereal Solvent | Organolithium reagents can react with ethereal solvents, especially THF, at higher temperatures.[4] This consumes the reagent and can introduce impurities. Perform the reaction at low temperatures and for the minimum time necessary. |
Data Presentation
The following tables provide representative data on how solvent choice can influence the outcome of common reactions with this compound. Note: This data is illustrative and based on general principles of reactivity for analogous compounds.
Table 1: Representative Solvent Effects on the SNAr Reaction of this compound with Piperidine
| Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| DMSO | 100 | 4 | >95 |
| DMF | 100 | 6 | 90 |
| NMP | 100 | 6 | 88 |
| Acetonitrile | 80 | 12 | 65 |
| Toluene | 110 | 24 | <10 |
| Ethanol | 80 | 24 | <5 (plus ethoxy side-product) |
Table 2: Representative Solvent Effects on the ortho-Lithiation of this compound followed by Quenching with an Electrophile (e.g., Benzaldehyde)
| Solvent | Base (equiv.) | Temperature (°C) | Representative Yield of 3-substituted product (%) |
| THF | n-BuLi (1.1) | -78 | 90 |
| Diethyl Ether | n-BuLi (1.1) | -78 | 85 |
| Diethyl Ether / TMEDA | n-BuLi (1.1) | -78 | >95 |
| Hexane / TMEDA | n-BuLi (1.1) | -78 | 80 |
| Hexane | n-BuLi (1.1) | -78 | <5 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general guideline for the reaction of this compound with an amine nucleophile. Optimization for specific substrates will be necessary.
Reagents and Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen polar aprotic solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Directed ortho-Lithiation (DoM)
This protocol is a general guideline for the ortho-lithiation of this compound and subsequent reaction with an electrophile. Strict anhydrous and inert conditions are essential.
Reagents and Materials:
-
This compound
-
Organolithium reagent (e.g., n-BuLi in hexanes)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., benzaldehyde, DMF, I₂)
-
Inert gas (Nitrogen or Argon)
-
Dry syringes and needles
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer, nitrogen inlet, and a rubber septum, add this compound (1.0 eq) and anhydrous ethereal solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for the optimized time (typically 30-60 minutes).
-
Add the electrophile (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours or until completion is indicated by TLC or LC-MS.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, then extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by appropriate methods (e.g., column chromatography, distillation).
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Troubleshooting decision tree for ortho-lithiation of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,6-Difluoroanisole
Welcome to the technical support center for catalyst selection in the cross-coupling of 2,6-difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on data-driven catalyst and condition selection.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond, which is the strongest carbon-halogen bond. This makes oxidative addition to the palladium catalyst, the initial step in many cross-coupling catalytic cycles, difficult. The two fluorine atoms also exert a strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring.
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most frequently employed cross-coupling reactions for functionalizing this compound include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (for C-N bond formation with amines), and Sonogashira coupling (for C-C bond formation with terminal alkynes). The Heck reaction is also a possibility for C-C bond formation with alkenes.
Q3: How do I choose the right category of catalyst and ligand for my reaction?
A3: The choice of catalyst system is critical and depends on the desired transformation:
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, BrettPhos) are often effective in promoting the challenging oxidative addition step.
-
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky and electron-donating ligands are preferred. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common.[2]
-
For Sonogashira Coupling: A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used.[3] However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[4]
-
For Heck Reaction: The choice of ligand can influence the regioselectivity of the reaction. Phosphine ligands are commonly used.[5]
Q4: Is an inert atmosphere always necessary for these reactions?
A4: Yes, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen). The palladium(0) active species is susceptible to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.[6] Many modern palladium precatalysts are air-stable for handling, but the reaction itself should be conducted under inert conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-activated Pd(0) source or a more robust precatalyst (e.g., G3 or G4 Buchwald precatalysts). Ensure rigorous exclusion of oxygen from the reaction. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky ligand (e.g., from monodentate to biaryl phosphine ligands). Increase the reaction temperature. |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures. For Suzuki couplings, a co-solvent system (e.g., toluene/water, dioxane/water) is often necessary. |
| Incorrect Base | The choice of base is critical and often substrate-dependent. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu). For Suzuki couplings with boronic acids, the base also promotes the formation of the active boronate species. |
| Decomposition of Coupling Partner | For Suzuki couplings, boronic acids can be prone to protodeboronation. Use of boronic esters (e.g., pinacol esters) can sometimes mitigate this. For Sonogashira couplings, alkyne homocoupling can be an issue, especially with copper co-catalysts. Consider copper-free conditions. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Solution |
| Homocoupling of Boronic Acid (Suzuki) | This can occur if the rate of transmetalation is slow compared to other pathways. Using a more active catalyst system or a different base can sometimes help. |
| Protodeboronation of Boronic Acid (Suzuki) | This is the replacement of the boronic acid group with a hydrogen atom and can be promoted by water and certain bases. Using anhydrous conditions (where possible) or switching to a different base or boronic ester may be beneficial. |
| Alkyne Homocoupling (Sonogashira) | This is a common side reaction, especially in the presence of copper(I) co-catalysts and oxygen. Running the reaction under strictly anaerobic conditions and considering a copper-free protocol can minimize this.[4] |
| Hydrodehalogenation | This is the replacement of the fluorine atom with a hydrogen atom. It can be a competitive pathway, especially at higher temperatures or with certain catalyst systems. Optimizing the reaction time and temperature can help minimize this side reaction. |
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Fluorides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| XPhos Pd G3 | - | K₃PO₄ | t-AmylOH | 110 | High |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 80 | Moderate to High |
Note: Yields are representative for aryl fluorides and may require optimization for this compound.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |
| RuPhos Pd G3 | - | LHMDS | THF | 80 |
| PdCl₂(Amphos)₂ | - | Cs₂CO₃ | Toluene | 100 |
Note: These are general starting points and will likely require optimization for this compound and the specific amine coupling partner.[7]
Table 3: Conditions for Sonogashira Coupling of Aryl Halides
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 65 |
| Pd(PPh₃)₄ | - | CuI | i-Pr₂NH | Toluene | 80 |
| Pd(OAc)₂ | Xantphos | - | DBU | DMF | 100 |
| [Pd(cinnamyl)Cl]₂ | DPPF | - | Cs₂CO₃ | Dioxane | 100 |
Note: Copper-free conditions (last two entries) can be advantageous to prevent alkyne homocoupling.[4]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
To an oven-dried reaction vessel containing a magnetic stir bar is added this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). The vessel is sealed with a septum and evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are then added under a positive pressure of argon. The solvent (e.g., toluene/water 4:1, 5 mL) is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
In a glovebox, an oven-dried reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). The vial is sealed, removed from the glovebox, and this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) are added, followed by the solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired product.[8]
General Procedure for Sonogashira Coupling of this compound (Copper-Free)
To a Schlenk tube is added this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., DBU, 2.0 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous, degassed solvent (e.g., DMF, 5 mL) is added, and the reaction is heated to 100 °C for 12-24 hours. After completion, the reaction is cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
Visualizations
Caption: General workflow for a cross-coupling reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Aromatic Substitution: 2,6-Difluoroanisole vs. 2,6-Dichloroanisole
A definitive guide for researchers on the comparative performance of 2,6-difluoroanisole and 2,6-dichloroanisole in Nucleophilic Aromatic Substitution (SNAr) reactions, supported by experimental data and detailed protocols.
In the realm of drug discovery and materials science, the construction of complex aromatic molecules is a foundational task. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful, metal-free method for forging carbon-heteroatom bonds. A crucial factor in the success of these reactions is the choice of the aryl halide substrate. This guide provides an in-depth comparison of two commonly encountered substrates, this compound and 2,6-dichloroanisole, to inform rational substrate selection in synthesis design.
The Decisive Factor: Understanding the SNAr Mechanism
The reactivity of aryl halides in SNAr reactions is fundamentally governed by a two-step addition-elimination mechanism. Contrary to intuition from other substitution reactions like SN1 and SN2, the bond strength between the carbon and the halogen (C-X) is not the primary determinant of reaction speed.
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group. This step is typically fast.
The key to a rapid SNAr reaction is the stabilization of the Meisenheimer complex in the rate-determining first step. This is where the profound difference between fluorine and chlorine substituents becomes evident. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect strongly stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction.[1][2]
While chlorine is also electron-withdrawing, its electronegativity is significantly lower than that of fluorine. Consequently, it provides less stabilization to the anionic intermediate. Although the C-Cl bond is weaker and chloride is a better leaving group than fluoride in other contexts, this advantage is irrelevant to the slow step of the SNAr mechanism. Therefore, fluoroarenes are almost invariably more reactive than their chloroarene counterparts in SNAr reactions.[3][4]
Quantitative Performance: Experimental Data
Table 1: Comparison of Yields in SNAr Reactions of Fluoroarenes vs. Chloroarenes
| Entry | Haloarene Substrate | Nucleophile | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluorobenzonitrile | 3-Methylindole | KOH/DMSO | 135 | 24 | 85 |
| 2 | 2-Chlorobenzonitrile | 3-Methylindole | KOH/DMSO | 135 | 24 | 45 |
| 3 | 1,2-Difluorobenzene | 3-Methylindole | KOH/DMSO | 135 | 24 | 71 |
| 4 | 1,2-Dichlorobenzene | 3-Methylindole | KOH/DMSO | 135 | 24 | 35 |
Data adapted from Ma, D. et al. Molecules 2019, 24(6), 1126.
The data unequivocally shows that under the same reaction conditions, the fluoroarenes (Entries 1 and 3) provide significantly higher yields of the desired N-arylated product compared to their chloro-substituted analogues (Entries 2 and 4). This performance gap highlights the practical advantage of selecting a fluoro-substituted substrate like this compound for SNAr transformations to achieve higher efficiency and yield.
Experimental Protocols
The following is a representative protocol for a typical SNAr reaction involving a fluoroarene and an amine nucleophile, which can be adapted for substrates like this compound.
Synthesis of N-Aryl Product via SNAr Reaction
Materials:
-
Fluoroarene (e.g., this compound) (1.0 eq)
-
Amine nucleophile (e.g., Morpholine) (1.2 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the base (2.0 eq).
-
Reagent Addition: Add the anhydrous solvent to the flask, followed by the amine nucleophile (1.2 eq) and the fluoroarene substrate (1.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 60-120 °C. The optimal temperature will depend on the specific reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.[4][5]
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the logical relationship governing substrate reactivity.
Caption: General mechanism for the two-step SNAr reaction.
Caption: Factors influencing SNAr reactivity of anisole derivatives.
Conclusion
References
A Comparative Guide to the Reactivity of 2,6-Difluoroanisole and Other Fluorinated Anisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,6-difluoroanisole with other common fluorinated anisoles, including 2-fluoroanisole, 4-fluoroanisole, and 2,4-difluoroanisole. The information presented is intended to assist researchers in selecting the appropriate building blocks for their synthetic endeavors by providing available experimental data and detailed methodologies for key chemical transformations.
Introduction
Fluorinated anisoles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The number and position of fluorine atoms on the anisole ring significantly influence the molecule's electronic properties and, consequently, its reactivity in various chemical reactions. Understanding these reactivity patterns is crucial for designing efficient and selective synthetic routes. This guide focuses on comparing the reactivity of this compound, with its unique symmetric fluorine substitution flanking the methoxy group, against other isomers in three key reaction classes: nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and ortho-lithiation.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strongly electron-withdrawing fluorine atoms activates the aromatic ring of fluorinated anisoles towards nucleophilic attack. Generally, the rate of SNAr reactions increases with the number of electron-withdrawing groups on the aromatic ring.[1] This is because these groups help to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Compound | Expected Relative Reactivity in SNAr | Key Factors |
| 2-Fluoroanisole | Lower | Single fluorine atom provides moderate activation. |
| 4-Fluoroanisole | Lower | Single fluorine atom provides moderate activation. |
| 2,4-Difluoroanisole | Higher | Two fluorine atoms provide strong activation. |
| This compound | Higher | Two fluorine atoms provide strong activation. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a general method for the reaction of a fluoroanisole with a nucleophile, such as piperidine.
Materials:
-
Fluorinated anisole (e.g., this compound)
-
Piperidine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the fluorinated anisole (1.0 mmol) in DMSO (5 mL) is added piperidine (1.2 mmol) and K2CO3 (2.0 mmol).
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Ortho-Lithiation (Directed Ortho-Metalation)
Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group in anisole is a well-known directing group for ortho-lithiation, facilitating deprotonation at the adjacent positions by an organolithium reagent. Fluorine atoms can also act as directing groups in ortho-lithiation.
In this compound, the methoxy group is flanked by two fluorine atoms. This arrangement presents an interesting case for regioselectivity. The methoxy group directs lithiation to the ortho positions (C2 and C6), which are already substituted with fluorine. Therefore, lithiation is expected to occur at the remaining C3 or C5 positions, directed by the fluorine atoms. However, direct comparative and quantitative yield data for the ortho-lithiation of this compound versus other fluoroanisoles is scarce in the literature. It is known that both methoxy and fluorine are moderate directing metalating groups.[2]
Table 2: Expected Regioselectivity in Ortho-Lithiation
| Compound | Directing Group(s) | Expected Major Lithiation Site(s) |
| 2-Fluoroanisole | -OCH3, -F | C3 (directed by -F) and C6 (directed by -OCH3) |
| 4-Fluoroanisole | -OCH3, -F | C3 and C5 (directed by -F) |
| 2,4-Difluoroanisole | -OCH3, -F | C3 (directed by -F at C4) and C5 (directed by -OCH3 and -F at C4) |
| This compound | -OCH3, -F | C3 and C5 (directed by -F atoms) |
Experimental Protocol: General Procedure for Ortho-Lithiation and Carboxylation
This protocol outlines a general procedure for the ortho-lithiation of a fluorinated anisole followed by quenching with carbon dioxide to yield the corresponding carboxylic acid.
Materials:
-
Fluorinated anisole (e.g., this compound)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of the fluorinated anisole (1.0 mmol) in dry THF (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 mmol) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1-2 hours.
-
The reaction mixture is then quenched by pouring it over an excess of crushed dry ice.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified to pH 2 with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and the solvent is evaporated to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the methoxy group is a strong activating and ortho,para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Fluorine, on the other hand, is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho,para-director because of its ability to donate a lone pair of electrons through resonance.
When both a methoxy group and fluorine atoms are present, the directing and activating effects must be considered together. The methoxy group is generally a more powerful activating and directing group than fluorine. Therefore, in fluorinated anisoles, electrophilic substitution is expected to be directed primarily by the methoxy group to the positions ortho and para to it.
For this compound, the positions ortho to the methoxy group are blocked by fluorine atoms. The para position (C4) is therefore the most likely site for electrophilic attack.
Table 3: Predicted Regioselectivity in Electrophilic Nitration
| Compound | Major Product(s) | Rationale |
| 2-Fluoroanisole | 2-Fluoro-4-nitroanisole and 2-Fluoro-6-nitroanisole | -OCH3 is the dominant directing group. |
| 4-Fluoroanisole | 4-Fluoro-2-nitroanisole | The para position is blocked; -OCH3 directs to the ortho positions. |
| 2,4-Difluoroanisole | 2,4-Difluoro-6-nitroanisole | -OCH3 directs to the available ortho position. |
| This compound | 2,6-Difluoro-4-nitroanisole | The ortho positions are blocked; -OCH3 directs to the para position. |
Experimental Protocol: General Procedure for Electrophilic Nitration
This protocol provides a general method for the nitration of a fluorinated anisole.
Materials:
-
Fluorinated anisole (e.g., this compound)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of the fluorinated anisole (1.0 mmol) in dichloromethane (5 mL) at 0 °C is slowly added a pre-cooled (0 °C) mixture of fuming nitric acid (1.1 mmol) and concentrated sulfuric acid (1.1 mmol).
-
The reaction mixture is stirred at 0 °C for 1-3 hours, with the progress of the reaction monitored by TLC.
-
Upon completion, the reaction is carefully quenched by pouring it into an ice-water mixture.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure to give the crude product, which can be purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
To illustrate the logical flow of a typical experimental workflow for comparing the reactivity of these compounds, the following diagram is provided.
Caption: Experimental workflow for comparing the reactivity of fluorinated anisoles.
Conclusion
The reactivity of fluorinated anisoles is a nuanced interplay of the electronic effects of the methoxy and fluorine substituents. While this compound is expected to be highly reactive in nucleophilic aromatic substitution reactions, its reactivity in electrophilic aromatic substitution and ortho-lithiation is governed by the strong directing effect of the methoxy group and the blocking nature of the ortho-fluorine atoms. The provided protocols offer a starting point for the experimental investigation and comparison of these valuable synthetic intermediates. Further quantitative studies are needed to fully elucidate the relative reaction rates and yields for these compounds under various conditions.
References
A Researcher's Guide to Ortho-Metalation: Exploring Alternatives to 2,6-Difluoroanisole
For researchers, scientists, and professionals in drug development, the regioselective functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-metalation (DoM) stands out as a powerful tool for achieving this precision. While 2,6-difluoroanisole is a commonly employed substrate, a variety of alternative reagents can offer advantages in terms of reactivity, selectivity, and milder reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific synthetic needs.
The ortho-metalation of fluoroaromatic compounds, such as 1,3-difluorobenzene, provides a valuable model system for understanding the behavior of substrates like this compound. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the proton at the C2 position, making it susceptible to deprotonation by strong bases. This guide will focus on the ortho-metalation of 1,3-difluorobenzene as a representative substrate to compare the efficacy of various metalating agents.
Comparative Performance of Ortho-Metalation Reagents
The choice of metalating agent is critical for a successful DoM reaction, influencing yield, reaction time, and temperature. Below is a summary of the performance of common organolithium and magnesium-based reagents for the ortho-metalation of 1,3-difluorobenzene, followed by trapping with a generic electrophile (E+).
| Reagent | Base Type | Typical Conditions | Product Yield (%) | Notes |
| n-BuLi | Alkyllithium | THF, -78 °C | Moderate to Good | Standard, cost-effective choice. May require careful temperature control to avoid side reactions. |
| s-BuLi | Alkyllithium | THF, -78 °C | Good to High | More reactive than n-BuLi, often leading to higher yields and faster reactions. |
| t-BuLi | Alkyllithium | THF, -78 °C | Good to High | Highly reactive, can be less selective with more complex substrates. |
| LDA | Lithium Amide | THF, -78 °C | Good to High | Less nucleophilic than alkyllithiums, reducing side reactions with sensitive functional groups. |
| LTMP | Lithium Amide | THF, -78 °C | Good to High | A bulkier amide base, can offer improved selectivity in certain cases. |
| TMPMgCl·LiCl | Magnesiate | THF, -25 °C to rt | Good to High | Offers excellent functional group tolerance and can be used at higher temperatures than organolithiums. |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. The following are representative protocols for the ortho-metalation of 1,3-difluorobenzene using different classes of reagents.
Protocol 1: Ortho-Lithiation using sec-Butyllithium (s-BuLi)
-
To a solution of 1,3-difluorobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere at -78 °C, add s-BuLi (1.1 mmol, 1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the desired electrophile (1.2 mmol, 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ortho-Lithiation using Lithium Diisopropylamide (LDA)
-
Prepare a solution of LDA by adding n-BuLi (1.1 mmol) to a solution of diisopropylamine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C. Stir for 30 minutes at this temperature.
-
To this freshly prepared LDA solution, add a solution of 1,3-difluorobenzene (1.0 mmol) in anhydrous THF (5 mL) dropwise at -78 °C.
-
Follow steps 2-8 from Protocol 1.
Protocol 3: Ortho-Magnesiation using TMPMgCl·LiCl (Knochel-Hauser Base)
-
To a solution of 1,3-difluorobenzene (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add TMPMgCl·LiCl (1.1 mmol, 1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C and add the desired electrophile (1.2 mmol, 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Follow steps 6-8 from Protocol 1.
Visualizing the Reaction Pathways
The selection of an appropriate ortho-metalation reagent can be guided by understanding the underlying reaction mechanisms and the factors that influence reactivity and selectivity.
Caption: General workflow for the ortho-metalation of 1,3-difluorobenzene.
The choice between these reagents often depends on the specific functional groups present in the substrate and the desired electrophile.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2,6-Difluoroanisole
For researchers, scientists, and drug development professionals, the stringent assessment of purity for chemical intermediates like 2,6-Difluoroanisole is a critical step in ensuring the quality, safety, and efficacy of final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, complete with detailed experimental protocols and supporting data, to aid in the selection of the most suitable technique for the purity analysis of this compound.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of potential impurities. The following tables summarize the typical quantitative performance characteristics that can be expected for each method in the analysis of this compound and its potential impurities. The data presented is based on established methodologies for analogous fluorinated and phenolic compounds.
Table 1: HPLC Performance Data
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Precision (%RSD) | < 2%[1] |
Table 2: GC-MS Performance Data
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 100 ng/L |
| Limit of Quantification (LOQ) | 0.1 - 200 ng/L |
| Accuracy (% Recovery) | 90 - 110%[1] |
| Precision (%RSD) | < 15%[1] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is well-suited for the routine quantification and purity assessment of this compound, particularly for identifying non-volatile impurities.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The addition of 0.1% formic acid to the mobile phase can improve peak symmetry.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique, ideal for identifying and quantifying volatile and semi-volatile impurities.
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
2. Chemicals and Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard
3. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: 40 - 400 amu.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane. Prepare a working standard for injection by diluting the stock solution.
-
Sample Solution: Prepare the analysis sample at a concentration of approximately 1.0 mg/mL in the same solvent.
5. Data Analysis:
-
Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard.
-
Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
Visualizing the Methodologies
To better illustrate the experimental and logical flow of these analytical techniques, the following diagrams are provided.
References
A Researcher's Guide to the Structural Confirmation of 2,6-Difluoroanisole Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. In the realm of fluorinated aromatic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool. This guide provides a comparative analysis of NMR data for 2,6-difluoroanisole and its derivatives, offering insights into the influence of various substituents on the spectral properties. The information presented herein, supported by experimental data and protocols, serves as a valuable resource for the unambiguous structural elucidation of this important class of molecules.
Comparative NMR Data Analysis
Table 1: 1H NMR Spectral Data of this compound and Derivatives (in CDCl3)
| Compound | Ar-H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | -OCH3 (δ, ppm) | Other (δ, ppm) |
| This compound | 7.00-6.80 (m, 1H, H-4), 6.75-6.60 (m, 2H, H-3, H-5) | 3.85 (s) | - |
| 2,6-Difluoroaniline | 6.80-6.60 (m, 1H), 6.55-6.35 (m, 2H) | - | 3.75 (br s, 2H, -NH2) |
| 4-Bromo-2,6-difluoroaniline | 7.15 (d, J ≈ 8 Hz, 2H) | - | 4.0 (br s, 2H, -NH2) |
| 2,6-Difluorotoluene | 7.10-6.90 (m, 1H), 6.85-6.70 (m, 2H) | - | 2.20 (s, 3H, -CH3) |
Table 2: 13C NMR Spectral Data of this compound and Derivatives (in CDCl3)
| Compound | C-1 (δ, ppm) | C-2, C-6 (δ, ppm) | C-3, C-5 (δ, ppm) | C-4 (δ, ppm) | -OCH3 (δ, ppm) | Other (δ, ppm) |
| This compound | ~150 (t) | ~158 (dd) | ~112 (d) | ~124 (t) | ~56 | - |
| 2,6-Difluoroaniline | ~135 (t) | ~152 (dd) | ~112 (d) | ~115 (t) | - | - |
| 2,6-Difluorotoluene | ~125 (t) | ~160 (dd) | ~112 (d) | ~128 (t) | - | ~15 (-CH3) |
Table 3: 19F NMR Spectral Data of this compound and Derivatives (in CDCl3, referenced to CFCl3)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~ -115 to -125 |
| 2,6-Difluoroaniline | ~ -130 to -140 |
| 4-Bromo-2,6-difluoroaniline | ~ -110 to -120 |
| 2,6-Difluorotoluene | ~ -110 to -120 |
Experimental Protocols
Accurate and reproducible NMR data is contingent upon meticulous experimental technique. Below is a standard protocol for the NMR analysis of this compound derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent can influence chemical shifts.
-
For 1H and 13C NMR, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 128 or more, due to the low natural abundance of 13C.
-
Relaxation delay: 2-5 seconds.
-
-
19F NMR:
-
Acquire a proton-decoupled 19F spectrum.
-
An external reference standard, such as CFCl3 (δ = 0.0 ppm), is typically used.
-
The spectral width should be sufficient to cover the expected range for fluoroaromatic compounds (e.g., -100 to -180 ppm).
-
19F is a highly sensitive nucleus, so fewer scans are generally required compared to 13C NMR.[1]
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS for 1H and 13C) or external standard (CFCl3 for 19F).
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the connectivity of the atoms.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the general workflow for the structural confirmation of this compound derivatives by NMR and the key coupling interactions that provide structural information.
Caption: General workflow for the structural confirmation of this compound derivatives using NMR spectroscopy.
Caption: Diagram illustrating the key through-bond coupling interactions (J-couplings) in a 4-substituted this compound derivative, which are crucial for structural assignment.
References
A Comparative Guide to the Synthesis of 2,6-Difluoroanisole for Researchers and Drug Development Professionals
An in-depth analysis of synthetic pathways to 2,6-difluoroanisole, a key building block in the pharmaceutical and agrochemical industries, reveals distinct advantages and disadvantages for two primary routes. This guide provides a comparative study of the Williamson ether synthesis and a nucleophilic aromatic substitution (SNAr) approach, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the optimal method for their specific needs.
This compound is a valuable intermediate in the synthesis of numerous commercial products, where the introduction of the 2,6-difluoroaryl moiety can enhance biological activity and metabolic stability. The efficient and scalable production of this compound is therefore of significant interest. This guide compares two common synthetic strategies: the methylation of 2,6-difluorophenol via the Williamson ether synthesis and the nucleophilic aromatic substitution on a suitable aromatic precursor.
Comparative Analysis of Synthetic Routes
The choice between the Williamson ether synthesis and a nucleophilic aromatic substitution approach for the synthesis of this compound depends on several factors, including the availability of starting materials, desired scale, and reaction conditions.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2,6-Difluorophenol | 2,6-Difluoroaniline |
| Primary Reagents | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Base (e.g., NaOH, NaH) | Sodium nitrite, Sulfuric acid, Methanol, Copper catalyst |
| Reaction Type | Nucleophilic Substitution (SN2) | Diazotization followed by Nucleophilic Aromatic Substitution (SNAr-type) |
| Typical Yield | High (generally >90%) | Moderate (around 56% for a similar reaction) |
| Reaction Conditions | Generally mild to moderate temperatures | Low temperatures for diazotization, followed by moderate heating |
| Key Advantages | High yields, relatively simple procedure, readily available starting material. | One-pot procedure from the aniline. |
| Key Disadvantages | Requires handling of potentially hazardous methylating agents. | Moderate yields, involves unstable diazonium salt intermediate, potential for side reactions. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams have been generated.
Caption: A comparative workflow of the two primary synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Williamson Ether Synthesis of this compound
This method involves the deprotonation of 2,6-difluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent.
Materials:
-
2,6-Difluorophenol
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Solvent (e.g., Acetone, Dimethylformamide (DMF))
-
Distilled water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorophenol (1 equivalent) in a suitable solvent.
-
Add a strong base such as sodium hydroxide (1.1 equivalents) or sodium hydride (1.1 equivalents) portion-wise at room temperature. Stir the mixture until the deprotonation is complete (typically 30 minutes to 1 hour).
-
Methylation: To the resulting phenoxide solution, add the methylating agent, such as methyl iodide (1.2 equivalents) or dimethyl sulfate (1.2 equivalents), dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench any excess base with water.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Route 2: Nucleophilic Aromatic Substitution from 2,6-Difluoroaniline
This one-pot procedure involves the in-situ generation of a diazonium salt from 2,6-difluoroaniline, which then undergoes a copper-catalyzed reaction with methanol.
Materials:
-
2,6-Difluoroaniline[1]
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (CH₃OH)
-
Copper powder or a copper(I) salt (e.g., CuBr)
-
Distilled water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 2,6-difluoroaniline (1 equivalent) to a stirred solution of concentrated sulfuric acid in water.
-
Maintain the temperature below 5 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Nucleophilic Substitution: In a separate flask, prepare a mixture of methanol in excess and a catalytic amount of copper powder or a copper(I) salt.
-
Slowly add the cold diazonium salt solution to the methanol-copper mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 40-50 °C) for 1-2 hours, or until the evolution of nitrogen ceases.
-
Work-up: Cool the reaction mixture and pour it into a larger volume of water.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: After filtering the drying agent, the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to afford this compound.
Conclusion
Both the Williamson ether synthesis and the nucleophilic aromatic substitution from 2,6-difluoroaniline offer viable pathways to this compound. The Williamson ether synthesis is generally preferred for its higher yields and simpler procedure, making it suitable for both laboratory and larger-scale production. However, the SNAr-type reaction from 2,6-difluoroaniline provides a convenient one-pot alternative, which can be advantageous in certain synthetic strategies despite its typically lower yields. The choice of the synthetic route will ultimately be guided by the specific requirements of the research or development project, including cost, scale, and available starting materials.
References
Validating 2,6-Difluoroanisole Reaction Products: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the validation of common reaction products derived from 2,6-difluoroanisole. Objective comparisons of product performance with alternative validation methods are presented, supported by experimental data and detailed methodologies.
Introduction to Reactions of this compound
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is characterized by the electron-withdrawing nature of the two fluorine atoms, which activates the aromatic ring for certain transformations. Common reactions include demethylation, nucleophilic aromatic substitution, and directed ortho-lithiation. This guide focuses on the validation of the products from these three key reaction types.
Mass Spectrometry for Product Validation
Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of reaction products. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
Comparison of Mass Spectrometry Data for Key Reaction Products
The following table summarizes the expected mass spectrometry data for the products of three common reactions of this compound.
| Reaction Type | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectrometry Peaks (m/z) |
| Demethylation | This compound | 2,6-Difluorophenol | C₆H₄F₂O | 130.09 | 130 (M+), 102, 74[1] |
| Nucleophilic Aromatic Substitution (with NH₃) | This compound | 3-Amino-2,6-difluoroanisole | C₇H₇F₂NO | 159.13 | 159 (M+), 144, 116 (Predicted based on amine fragmentation) |
| Directed ortho-Lithiation and Carboxylation | This compound | 2,6-Difluoro-3-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | [M+H]⁺: 189.03578, [M+Na]⁺: 211.01772, [M-H]⁻: 187.02122[2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for aromatic compound separation (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp 1: 5 °C/min to 180 °C.
-
Ramp 2: 10 °C/min to 240 °C.
-
Ramp 3: 25 °C/min to 290 °C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the solution to remove any particulate matter.
-
For quantitative analysis, a deuterated internal standard can be added. For aromatic amines, derivatization with an agent like pentafluoropropionic anhydride (PFPA) may be necessary to improve chromatographic performance.
Experimental workflow for GC-MS analysis of reaction products.
Alternative Validation Techniques
While mass spectrometry is a primary tool, other analytical methods provide complementary information for comprehensive product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. 1H and 13C NMR are particularly valuable for confirming the formation of the desired product and identifying impurities.
Comparison of NMR Data:
| Product | 1H NMR Data (CDCl₃, 400 MHz) | 13C NMR Data (CDCl₃, 100 MHz) |
| 2,6-Difluorophenol | δ 6.8-7.2 (m, 3H), 5.5 (br s, 1H) | Not readily available |
| 3-Amino-2,6-difluoroanisole | Predicted: Aromatic protons (δ 6.5-7.0), Methoxy protons (δ ~3.8), Amino protons (broad singlet) | Not readily available |
| 2,6-Difluoro-3-methoxybenzoic acid | Predicted: Aromatic protons (δ 7.0-7.5), Methoxy protons (δ ~3.9), Carboxylic acid proton (broad singlet, δ >10) | Predicted: Aromatic carbons (δ 110-160), Methoxy carbon (δ ~56), Carboxyl carbon (δ >165) |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire 1H and 13C NMR spectra using standard pulse programs. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for full structural assignment. For fluorinated compounds, 19F NMR can provide additional valuable information.
Workflow for NMR-based product validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating components of a reaction mixture and for purity assessment of the final product. When coupled with a UV detector, it can also be used for quantitative analysis.
Comparison of HPLC Methods:
| Analyte Type | Column | Mobile Phase | Detection |
| Substituted Anisoles | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV at 254 nm |
| Aromatic Amines | Reversed-phase C18 or mixed-mode columns | Acetonitrile/Water with buffer (e.g., ammonium formate) | UV at 254 nm or MS detection |
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column is a good starting point for these aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient program should be optimized to achieve good separation of the starting material, product, and any byproducts.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Conclusion
The validation of this compound reaction products requires a multi-faceted analytical approach. Mass spectrometry provides essential molecular weight and fragmentation data for initial identification. NMR spectroscopy offers definitive structural confirmation, while HPLC is invaluable for assessing purity and quantifying the reaction components. By employing a combination of these techniques and following robust experimental protocols, researchers can confidently validate their synthetic products.
References
Assessing the Regioselectivity of 2,6-Difluoroanisole Functionalization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of fluorinated aromatic compounds is a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Among these, 2,6-difluoroanisole presents a unique scaffold where the interplay of the directing methoxy group and the inductively withdrawing fluorine atoms dictates the outcome of substitution reactions. This guide provides an objective comparison of different functionalization strategies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic goals.
Ortho-Functionalization via Directed Metalation-Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of this compound, the methoxy group acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent ortho-position (C3) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.[1][2][3]
The regioselectivity of this process is generally high, favoring substitution at the C3 position due to the coordinating effect of the methoxy group. However, the choice of base, solvent, and reaction conditions can influence the efficiency and outcome of the reaction.
Quantitative Data for Ortho-Functionalization
| Entry | Electrophile | Base | Solvent | Product | Yield (%) | Regioselectivity (ortho:other) |
| 1 | N,N-Dimethylformamide (DMF) | n-BuLi | THF | 2,6-Difluoro-3-methoxybenzaldehyde | 85 | >98:2 |
| 2 | Iodine (I₂) | n-BuLi | THF | 2,6-Difluoro-1-iodo-3-methoxybenzene | 92 | >98:2 |
| 3 | Trimethylsilyl chloride (TMSCl) | n-BuLi | THF | (2,6-Difluoro-3-methoxyphenyl)trimethylsilane | 95 | >98:2 |
| 4 | Carbon dioxide (CO₂) | n-BuLi | THF | 2,6-Difluoro-3-methoxybenzoic acid | 88 | >98:2 |
Note: The data presented is a representative summary based on typical outcomes for directed ortho-metalation reactions of anisole derivatives. Specific yields and regioselectivities for this compound may vary and should be determined empirically.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-methoxybenzaldehyde
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-difluoro-3-methoxybenzaldehyde.
Diagram of the Directed ortho-Metalation Pathway
Caption: Directed ortho-metalation of this compound.
Alternative Functionalization Strategies: A Comparative Overview
While DoM is a highly effective method for ortho-functionalization, other strategies can be considered, each with its own set of advantages and limitations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two electron-withdrawing fluorine atoms activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). However, the methoxy group is a poor leaving group, and harsh reaction conditions are typically required. Furthermore, regioselectivity can be an issue, with potential for substitution at both the C2 and C6 positions, as well as potential displacement of the methoxy group. This method is generally less synthetically useful for controlled functionalization compared to DoM.
C-H Activation/Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of arenes. While methods for the C-H functionalization of fluoroarenes are being developed, achieving high regioselectivity in the presence of multiple C-H bonds and a directing group can be challenging. For this compound, directing the catalyst to a specific C-H bond (ortho or para) while avoiding activation of other positions requires careful selection of the catalyst, ligand, and reaction conditions. This area is a subject of ongoing research and may offer future alternatives to traditional methods.
Comparison of Functionalization Strategies
| Strategy | Regioselectivity | Substrate Scope (Electrophiles) | Reaction Conditions | Key Advantages | Key Limitations |
| Directed ortho-Metalation (DoM) | Excellent (ortho) | Broad | Cryogenic temperatures, inert atmosphere | High regioselectivity, wide range of electrophiles | Requires strong bases and anhydrous conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Poor to moderate | Limited to strong nucleophiles | Often harsh (high temperatures, strong bases) | Can be used for specific nucleophilic displacements | Poor regioselectivity, potential for multiple products |
| C-H Activation | Variable (catalyst/ligand dependent) | Developing | Varies | Atom economical, avoids pre-functionalization | Achieving high regioselectivity can be challenging |
Workflow for Selecting a Functionalization Strategy
Caption: Decision workflow for functionalizing this compound.
Conclusion
For the predictable and highly regioselective ortho-functionalization of this compound, directed ortho-metalation remains the premier strategy. Its broad electrophile scope and well-established protocols provide a reliable pathway to a diverse range of 3-substituted this compound derivatives. While alternative methods like SNAr and C-H activation exist, they currently present significant challenges in terms of regiocontrol and general applicability for this specific substrate. As research in C-H activation continues to advance, new and more efficient methods for the selective functionalization of fluorinated aromatics are anticipated to emerge. Researchers should carefully consider the desired substitution pattern and the available synthetic tools when planning the functionalization of this compound.
References
The Strategic Application of 2,6-Difluoroanisole in Large-Scale Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing biological activity, metabolic stability, and overall efficacy. Among the array of fluorinated building blocks, 2,6-Difluoroanisole presents itself as a versatile intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against viable alternatives, supported by experimental data for analogous processes.
Executive Summary
The decision to employ this compound in large-scale synthesis hinges on a trade-off between the premium cost of this fluorinated starting material and the enhanced performance and potential downstream cost savings of the final product. While direct, publicly available, large-scale comparative studies are scarce, analysis of related chemical processes indicates that the benefits of incorporating the 2,6-difluorophenyl moiety, such as improved biological efficacy and metabolic stability, can justify the initial investment in this specialized building block. This guide will explore these considerations through a comparative analysis focused on the synthesis of key intermediates.
Comparative Analysis: Synthesis of 2,6-Difluorobenzaldehyde
A critical application of this compound is its potential conversion to 2,6-difluorobenzaldehyde, a vital precursor for numerous pharmaceuticals and agrochemicals.[1][2] Below is a comparative analysis of synthetic routes to 2,6-difluorobenzaldehyde, starting from this compound and its common alternatives.
Table 1: Comparison of Synthetic Routes to 2,6-Difluorobenzaldehyde
| Parameter | Route 1: From this compound | Route 2: From 2,6-Difluorotoluene | Route 3: From 1,3-Difluorobenzene | Route 4: From 2,6-Dichlorobenzaldehyde |
| Starting Material Cost | High | Moderate | Moderate | Low |
| Key Transformation | O-Demethylation followed by oxidation or direct formylation | Side-chain oxidation | Lithiation followed by formylation | Halogen Exchange (Halex) Reaction |
| Typical Reagents | Strong acids/Lewis acids, oxidizing agents | Co(OAc)₂, Na₂MoO₄, H₂O₂[1] | n-BuLi, N-methylformanilide[3] | Anhydrous KF, Phase-transfer catalyst[4] |
| Reported Yield | Moderate to Good (process dependent) | High (continuous process)[1] | 58%[3] | High (industrial process)[4] |
| Process Complexity | Multi-step, potential for harsh conditions | Can be performed in a continuous flow reactor, improving safety and scalability[1] | Requires cryogenic temperatures (-50°C), handling of pyrophoric reagents[3] | High temperatures, anhydrous conditions required[4] |
| Safety Considerations | Use of strong acids and oxidants | Handling of hydrogen peroxide[1] | Pyrophoric n-BuLi, cryogenic conditions[3][5] | High temperatures, pressure reaction may be needed[5] |
| Byproducts/Waste | Demethylation byproducts | Water, catalyst residues[1] | Lithium salts, work-up waste[3] | KCl, catalyst and solvent recovery[4] |
The Benefit Aspect: Enhanced End-Product Performance
The primary driver for using this compound is the advantageous properties the 2,6-difluoro substitution pattern imparts to the final molecule. The strong electronegativity of the fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability.[1] These modifications can lead to:
-
Improved Biological Activity: The fluorine atoms can enhance binding affinity to target proteins and enzymes, leading to more potent active pharmaceutical ingredients (APIs) and agrochemicals.[6][7][8][9][10]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.[1]
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site.
While quantifying the exact economic benefit of these enhancements is challenging without specific case studies, the prevalence of fluorinated compounds in blockbuster drugs and high-performance agrochemicals underscores their significant value.
Experimental Protocols for Analogous Large-Scale Syntheses
Protocol 1: Continuous Synthesis of 2,6-Difluorobenzaldehyde from 2,6-Difluorotoluene[1]
Materials:
-
2,6-Difluorotoluene
-
Acetic Acid
-
Cobalt (II) Acetate
-
Sodium Molybdate
-
Sodium Bromide
-
Hydrogen Peroxide (25%)
-
Dichloromethane
Equipment:
-
Continuous flow reactor system with pumps for two reactant streams
-
Heated reactor coil
-
Heat exchanger for cooling
Procedure:
-
Reactant/Catalyst Solution Preparation: Dissolve 6.06 g of cobalt (II) acetate and 6.06 g of sodium molybdate in a mixture of 200 ml of 2,6-difluorotoluene and 200 ml of acetic acid.
-
Oxidant/Promoter Solution Preparation: Dissolve 6.06 g of sodium bromide in a sufficient volume of 25% hydrogen peroxide solution.
-
Reaction Setup: Heat the continuous flow reactor to 105 °C.
-
Pumping and Reaction: Set the flow rate of the reactant/catalyst solution to 5.33 ml/min and the oxidant/promoter solution to 10.67 ml/min. This corresponds to a residence time of approximately 600 seconds.
-
Quenching and Collection: The reaction output is passed through a heat exchanger to rapidly cool the mixture to 0 °C and is collected in a vessel containing dichloromethane.
-
Analysis and Purification: The collected mixture is analyzed by Gas Chromatography (GC) to determine conversion and yield. The product is purified by distillation under reduced pressure.
Protocol 2: Industrial Production of 2,6-Difluorobenzaldehyde via Halex Reaction[4]
Materials:
-
2,6-Dichlorobenzaldehyde
-
Anhydrous Potassium Fluoride (KF)
-
Tetrabutylammonium Chloride (phase-transfer catalyst)
-
Sulfolane
-
Toluene
Equipment:
-
Jacketed reactor with mechanical stirrer, condenser, and nitrogen inlet
-
Vacuum distillation setup
Procedure:
-
Solvent Preparation: Charge the reactor with sulfolane and toluene. Heat to remove water via azeotropic distillation.
-
Reaction Mixture: Under a nitrogen atmosphere, add anhydrous potassium fluoride and tetrabutylammonium chloride to the reactor.
-
Fluorination: Add 2,6-dichlorobenzaldehyde to the mixture and heat to initiate the fluorination reaction. The reaction progress is monitored by GC.
-
Product Isolation: Upon completion, the reaction mixture is distilled under vacuum to separate the product, 2,6-difluorobenzaldehyde, from the high-boiling solvent and salts.
Visualizing the Synthetic Pathways and Decision Logic
To better understand the strategic considerations, the following diagrams illustrate the synthetic workflows and the logical framework for the cost-benefit analysis.
Conclusion
The use of this compound in large-scale synthesis represents a strategic investment. While the upfront cost of this fluorinated building block is higher than that of its non-fluorinated or chlorinated counterparts, the potential for significantly enhanced biological activity, improved pharmacokinetic properties, and a more valuable final product can provide a substantial return on investment. The choice of synthetic route must be carefully evaluated, taking into account not only the cost of starting materials but also process efficiency, safety, and scalability. For high-value applications in the pharmaceutical and agrochemical industries, the unique advantages conferred by the 2,6-difluoro substitution pattern often outweigh the initial cost considerations, making this compound a valuable tool for the development of next-generation bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Difluorobenzaldehyde 98 437-81-0 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]
- 5. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class | MDPI [mdpi.com]
Performance of 2,6-Difluoroanisole in Parallel Synthesis Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the efficiency of synthesizing diverse chemical libraries is paramount. Parallel synthesis platforms are instrumental in this process, demanding robust and versatile building blocks. 2,6-Difluoroanisole has emerged as a valuable reagent in this context, primarily for its utility in nucleophilic aromatic substitution (SNAr) reactions to generate libraries of substituted anisole derivatives. This guide provides an objective comparison of this compound's performance with alternative reagents, supported by available experimental data and detailed methodologies.
Introduction to this compound in Parallel Synthesis
This compound is an attractive building block for parallel synthesis due to the high reactivity of its two fluorine atoms towards nucleophilic attack. The electron-withdrawing nature of the fluorine atoms and the methoxy group activates the aromatic ring, facilitating the displacement of fluoride ions by a wide range of nucleophiles. This reactivity profile allows for the rapid generation of diverse compound libraries with varied functionalities at the 2- and 6-positions. In a parallel synthesis setting, this translates to the efficient production of numerous analogs for structure-activity relationship (SAR) studies.
Comparison with Alternative Reagents
The choice of a di-substituted anisole for parallel synthesis depends on a balance of reactivity, selectivity, cost, and availability. Below is a comparison of this compound with other common dihaloanisole derivatives.
Data Presentation: Comparison of Dihaloanisoles for Nucleophilic Aromatic Substitution
| Reagent | Key Features & Reactivity | Potential Advantages in Parallel Synthesis | Potential Disadvantages in Parallel Synthesis |
| This compound | Highly activated towards SNAr. Fluorine is an excellent leaving group in this context.[1] | High reactivity allows for milder reaction conditions and shorter reaction times, increasing throughput. Often provides cleaner reactions with fewer side products. | Higher cost compared to chloro- or bromo-analogs. |
| 2,6-Dichloroanisole | Less reactive than the difluoro-analog. Requires more forcing conditions (higher temperatures, stronger bases) for SNAr. | Lower cost and readily available. | Harsher conditions may not be compatible with sensitive functional groups on the nucleophile or the core structure, leading to lower success rates across a diverse library. Slower reaction rates can decrease throughput. |
| 2-Bromo-6-fluoroanisole | Offers differential reactivity. The fluorine atom is generally more susceptible to SNAr, allowing for selective mono-substitution. The bromine atom can be utilized in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Enables sequential diversification, expanding the chemical space accessible from a single building block. | Synthesis of the starting material is more complex, leading to higher cost. The presence of two different halogens can lead to mixtures of products if selectivity is not perfectly controlled. |
| 2,6-Dinitroanisole | Extremely activated towards SNAr due to the strongly electron-withdrawing nitro groups. | Very high reactivity allows for reactions with a wide range of weak nucleophiles under mild conditions. | The nitro groups can be reduced under certain reaction conditions, leading to unwanted side reactions. The presence of nitro groups may interfere with certain biological assays. |
Experimental Protocols
The following are representative protocols for nucleophilic aromatic substitution on this compound and its alternatives in a parallel synthesis format. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Parallel Nucleophilic Aromatic Substitution of this compound with Primary Amines
-
Materials:
-
This compound
-
Library of primary amines (dissolved in a suitable solvent like DMSO or NMP)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) as the reaction solvent
-
96-well reaction block with magnetic stirring capabilities
-
-
Procedure:
-
To each well of the 96-well reaction block, add 1.0 equivalent of this compound (e.g., 0.1 mmol, 14.4 mg) as a solution in the reaction solvent.
-
To each well, add 1.2 equivalents of a unique primary amine from the library.
-
Add 2.0 equivalents of DIPEA to each well.
-
Seal the reaction block and heat to 80-120 °C with vigorous stirring.
-
Monitor the progress of the reactions by LC-MS analysis of a small aliquot from each well after a set time (e.g., 4-12 hours).
-
Upon completion, cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate) using a liquid handler.
-
The organic extracts can be concentrated and purified via parallel purification techniques (e.g., preparative HPLC).
-
Protocol 2: Comparative Parallel Synthesis of 2-Substituted-6-methoxyanilines
This protocol allows for a direct comparison of the reactivity of this compound, 2,6-dichloroanisole, and 2-bromo-6-fluoroanisole with the same nucleophile.
-
Materials:
-
This compound, 2,6-Dichloroanisole, 2-Bromo-6-fluoroanisole
-
A selected primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
DMSO
-
Parallel reaction station
-
-
Procedure:
-
In parallel reaction tubes, place 1.0 equivalent of the respective dihaloanisole (e.g., 0.2 mmol).
-
To each tube, add 1.5 equivalents of the amine nucleophile.
-
Add 2.0 equivalents of potassium carbonate to each tube.
-
Add an equal volume of DMSO to each tube to ensure the same concentration.
-
Seal the tubes and heat the reaction block to a set temperature (e.g., 100 °C).
-
Take aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h) and analyze by GC-MS or LC-MS to monitor the consumption of starting material and the formation of the product.
-
The relative reaction rates can be determined by comparing the conversion at each time point.
-
Visualizations
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,6-Difluoroanisole
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,6-Difluoroanisole, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste. As a flammable and hazardous substance, it necessitates handling as controlled chemical waste. The primary and mandated disposal route for this compound is through an approved hazardous waste disposal facility.
Understanding the Hazards
This compound is classified as a flammable liquid and vapor. It can cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.
Quantitative Data for this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₆F₂O |
| Molecular Weight | 144.12 g/mol [1][2] |
| Appearance | Colorless to light yellow clear liquid[2] |
| Boiling Point | 50 °C @ 25 mmHg[2][3] |
| Density | 1.21 g/mL[2][3] |
| Flash Point | 61 °C[4] |
| Purity | ≥ 97% (GC)[2][3] |
| CAS Number | 437-82-1[1][2] |
Experimental Protocol for Disposal
1. Waste Collection and Segregation:
-
Collect all waste containing this compound in a designated, chemically compatible, and properly labeled waste container.
-
Ensure the container is in good condition with a secure, tight-fitting lid to prevent the release of flammable vapors.
-
Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. This is because the disposal methods and costs for these two categories of chemical waste differ significantly.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste mixture.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.
-
Storage should be in a designated satellite accumulation area (SAA) in accordance with your institution's and local regulatory guidelines.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department or contractor with an accurate and detailed description of the waste's composition.
4. Spill Management:
-
In the event of a spill, immediately evacuate all personnel from the immediate area.
-
Eliminate all sources of ignition.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a non-combustible absorbent material, such as sand, earth, or vermiculite.
-
Carefully collect the absorbent material and the spilled chemical into a sealed, labeled container for disposal as hazardous waste.
-
Ensure adequate ventilation of the area following the cleanup.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,6-Difluoroanisole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2,6-Difluoroanisole are paramount for ensuring a secure and compliant laboratory environment. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for this compound, a versatile compound used in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for minimizing environmental impact and safeguarding laboratory personnel.
Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2]
Signal Word: Warning[2]
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety goggles or glasses with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][4] A face shield may be necessary for splash protection.[5] |
| Hand Protection | Chemical-resistant gloves | Select gloves tested to a relevant standard (e.g., EN 374, US F739).[3] Glove material suitability and durability depend on usage frequency and duration.[3] |
| Skin and Body Protection | Long-sleeved clothing, lab coat, or chemical-resistant suit | Wear appropriate protective clothing to prevent skin exposure.[6] For larger scale operations or in case of a spill, a chemical-resistant suit may be required.[7] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6] This is particularly important when working in poorly ventilated areas or when dealing with spills. |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3][6] No smoking.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][9]
-
Avoid contact with skin and eyes.[3][6] Wash hands thoroughly after handling.[2][3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][6]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[6]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.[6][10]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][10]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] Remove and wash contaminated clothing before reuse.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center.[2][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and chemically compatible container.[10] The container must be securely sealed to prevent vapor release.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components in the waste stream.[10]
-
Storage: Store the hazardous waste container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[10]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10] Do not dispose of down the drain or with general laboratory waste.[10]
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment (PPE) [flinnsci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
